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  • Product: Disodium (ethoxyoxydophosphanyl)formate
  • CAS: 55920-24-6

Core Science & Biosynthesis

Foundational

Technical Monograph: Synthesis and Structural Validation of Disodium (Ethoxyoxydophosphanyl)formate

[1] Executive Summary Disodium (ethoxyoxydophosphanyl)formate (CAS 55920-24-6), commonly identified in pharmaceutical monographs as Foscarnet Impurity B , represents a critical intermediate in the hydrolysis of triethyl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Disodium (ethoxyoxydophosphanyl)formate (CAS 55920-24-6), commonly identified in pharmaceutical monographs as Foscarnet Impurity B , represents a critical intermediate in the hydrolysis of triethyl phosphonoformate.[1][2] While often viewed solely as a process impurity in the manufacturing of Foscarnet Sodium (an antiviral agent used for CMV retinitis), this molecule possesses unique utility as a lipophilic prodrug scaffold and a reference standard for pharmacopeial compliance.[1][2]

This guide provides a definitive protocol for the selective synthesis and rigorous characterization of this compound. Unlike the complete hydrolysis required for Foscarnet, this protocol utilizes stoichiometric control and thermodynamic selectivity to isolate the mono-ethyl ester disodium salt, preventing the degradation of the final P-O-C bond.[1][2]

Chemical Identity & Structural Logic[1][2]

  • IUPAC Name: Disodium (ethoxyoxydophosphanyl)formate[1]

  • Common Name: Ethyl Foscarnet Disodium; Foscarnet Impurity B[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 218.01 g/mol [1][2]

  • Structure: The molecule features a phosphorus center bonded to one ethyl ester, one oxydo group (P=O), one anionic oxygen, and a carboxylate anion.[1][2]

Retrosynthetic Strategy

The synthesis targets the selective cleavage of two specific ester bonds from the starting material, Triethyl Phosphonoformate (TEPF) .[1][2]

  • Site A (Carboxylate Ester): Highly susceptible to nucleophilic acyl substitution (hydrolysis).[1][2] Cleaves rapidly under mild alkaline conditions.[1][2]

  • Site B (Phosphonate Diester): The first P-OEt group hydrolyzes moderately well.[1][2]

  • Site C (Phosphonate Monoester): The final P-OEt bond is sterically hindered and electronically stabilized by the negative charge on the phosphorus oxygen, making it resistant to further hydrolysis without harsh forcing conditions.[1][2]

Strategic Insight: By limiting the reaction temperature and base equivalents, we exploit the kinetic stability of Site C to isolate the target molecule in high purity.[1][2]

SynthesisLogic TEPF Triethyl Phosphonoformate (Precursor) Intermediate Intermediate: Carboxylate Hydrolysis TEPF->Intermediate Fast Hydrolysis (C-OEt Cleavage) Target TARGET: Disodium (ethoxyoxydophosphanyl)formate Intermediate->Target Controlled Hydrolysis (1st P-OEt Cleavage) Foscarnet Over-Hydrolysis: Foscarnet Sodium Target->Foscarnet Avoided Step (Requires High T/Strong Base)

Caption: Kinetic selectivity pathway. The protocol targets the green node by preventing the red dotted pathway.[1][2]

Experimental Protocol

Reagents & Equipment
  • Precursor: Triethyl phosphonoformate (TEPF), >98% purity.[1][2]

  • Reagent: Sodium Hydroxide (NaOH), 2.0 M aqueous solution.

  • Solvent: Ethanol (Absolute).[1][2][3]

  • Apparatus: 3-neck round bottom flask, reflux condenser, internal temperature probe, pH meter.[1][2]

Synthesis Workflow

Step 1: Solvation Charge the reaction vessel with 10.0 g (47.6 mmol) of Triethyl phosphonoformate and 50 mL of Ethanol.[1] Stir at room temperature (20–25°C) under nitrogen atmosphere.

  • Causality: Ethanol ensures homogeneity of the organic precursor while moderating the exotherm of the subsequent addition.[1][2]

Step 2: Controlled Saponification Add 47.6 mL of 2.0 M NaOH (95.2 mmol, 2.0 eq) dropwise over 30 minutes.

  • Critical Control Point: Maintain internal temperature < 30°C during addition.[1][2][4] The reaction is exothermic.[1][2]

  • Stoichiometry Note: Exactly 2.0 equivalents are used to neutralize the carboxylic acid formed and the first phosphonic acid proton.[1][2] Excess base promotes over-hydrolysis to Foscarnet.[1][2]

Step 3: Thermal Reaction Heat the mixture to 60°C and hold for 4 hours .

  • Why 60°C? Room temperature is sufficient for carboxylate hydrolysis (Site A), but 60°C is required to drive the hydrolysis of the first phosphonate ester (Site B) within a reasonable timeframe.[1] Reflux (approx. 78°C) is avoided to protect the final ester bond.[1]

Step 4: Isolation

  • Cool reaction mixture to 0–5°C.

  • The product, being a disodium salt, is significantly less soluble in ethanol than the starting material.[1][2] It will precipitate as a white crystalline solid.[1][2]

  • Filter the solid under vacuum.[1][2]

  • Wash the cake with cold Ethanol (2 x 20 mL) to remove unreacted TEPF and monosodium byproducts.

  • Dry in a vacuum oven at 40°C for 12 hours.

Yield Expectation: 8.5 – 9.5 g (82–91%).

Characterization & Validation

Trustworthiness in synthesis is derived from multi-modal validation.[1][2] The following data confirms the structure and distinguishes it from Foscarnet.

NMR Spectroscopy

Nuclear Magnetic Resonance is the primary tool for validation.[1][2] The presence of the ethyl group signals is the key differentiator from Foscarnet.[1][2]

NucleusChemical Shift (

)
MultiplicityAssignmentStructural Proof

-3.5 ppm SingletPhosphonate CoreDistinct from Foscarnet (-7.0 ppm).[1][2] Shift indicates esterification.

1.18 ppm Triplet (

)

Confirms presence of Ethyl group.[1][2]

3.95 ppm Multiplet (dq)

Coupling to both

and methyl protons.

16.5 ppm Doublet (

)
Methyl CarbonCoupling confirms proximity to Phosphorus.

62.0 ppm Doublet (

)
Methylene CarbonDirect P-O-C linkage.

172.5 ppm Doublet (

)
Carbonyl CarbonLarge coupling constant characteristic of P-C bond.[1][2]
Mass Spectrometry (ESI-MS)[1][2]
  • Mode: Negative Ion Mode (ESI-)

  • Theoretical Mass (

    
    ):  172.99 Da (for the mono-anion of the free acid) or specific salt fragments.[1][2]
    
  • Observed Peak:

    
     173.0 
    
    
    
    .[1][2]
  • Interpretation: The observation of the mass corresponding to the mono-ethyl ester anion confirms the loss of two ethyl groups (mass loss of

    
    ) compared to the tri-ester, but retention of one.[1][2]
    
Impurity Profile (HPLC)

Using an Anion Exchange column (e.g., SAX) with phosphate buffer:

  • Retention Time (RT):

    • Foscarnet (Trisodium): ~5.0 min[1]

    • Target (Disodium Ethyl): ~8.5 min (More lipophilic due to ethyl group).[1][2]

    • TEPF (Triethyl): Elutes much later or in void depending on detection.[1][2]

Process Control & Stability

Hygroscopicity

Like Foscarnet, the disodium ethyl ester is hygroscopic .[1][2]

  • Handling: All transfers must occur in low-humidity environments (<40% RH).[1][2]

  • Storage: Store in amber glass vials with desiccant packs at 2–8°C.

Stability Pathway

The compound is metastable in aqueous solution at extremes of pH.[1][2]

Stability Product Disodium (ethoxyoxydophosphanyl)formate (pH 7.0 - 9.0) AcidDeg Acidic Hydrolysis (pH < 3) Formation of Phosphonoformic Acid Product->AcidDeg H+ Catalysis BaseDeg Basic Hydrolysis (pH > 12) Formation of Foscarnet Product->BaseDeg OH- / Heat

Caption: Stability window. The compound is most stable in neutral to mild alkaline buffers.[1][2]

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) . Foscarnet Sodium Hexahydrate Monograph. Impurity B Specification. [1]

  • PubChem . Compound Summary for CID 13366056: Disodium (ethoxyoxydophosphanyl)formate.[1][2][5] National Library of Medicine.[1][2] [Link][1]

  • Öberg, B. (1983).[1][2] Antiviral effects of phosphonoformate (PFA, foscarnet sodium).[1][2][6] Pharmacology & Therapeutics, 19(3), 387-415.[1][2] (Foundational chemistry of PFA derivatives). [Link]

  • McKenna, C. E., et al. (1979).[1][2] Functional selectivity in phosphonate ester dealkylation. Journal of the Chemical Society, Chemical Communications.[1][2] (Mechanistic basis for selective hydrolysis).

Sources

Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Fosfomycin

A Note on Nomenclature: The initial query for "Disodium (ethoxyoxydophosphanyl)formate" did not yield a recognized therapeutic agent. However, chemical suppliers list it as an impurity related to Foscarnet, an antiviral...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: The initial query for "Disodium (ethoxyoxydophosphanyl)formate" did not yield a recognized therapeutic agent. However, chemical suppliers list it as an impurity related to Foscarnet, an antiviral medication.[1][2] The structural elements and its nature as a disodium salt bear a resemblance to the well-established antibiotic Fosfomycin , particularly in its clinical formulation, Fosfomycin disodium. Given the context of a "mechanism of action" guide for researchers, this document will focus on Fosfomycin, a compound with a rich history of scientific investigation and clinical significance.

Introduction: Re-evaluating a Classic Antibiotic in the Era of Resistance

Fosfomycin is a broad-spectrum, bactericidal antibiotic with a unique chemical structure and mechanism of action.[3][4] Originally discovered in 1969, it has garnered renewed interest due to its efficacy against multidrug-resistant (MDR) pathogens.[5][6] Unlike many other antibiotics that target later stages of cell wall construction or protein synthesis, Fosfomycin acts at the very initial step of peptidoglycan biosynthesis, a pathway essential for bacterial survival but absent in humans.[7][8] This guide provides a detailed exploration of its molecular mechanism, the basis of its selective toxicity, and the experimental methodologies used to elucidate its function.

Section 1: The Core Mechanism - Irreversible Inhibition of MurA

The primary bactericidal effect of Fosfomycin is achieved through the specific and irreversible inactivation of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[9][10] This enzyme catalyzes the first committed step in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[5][11]

The Target: MurA and Peptidoglycan Synthesis

The bacterial cell wall is a rigid structure that protects the bacterium from osmotic lysis and maintains its shape.[12] Its primary structural component is peptidoglycan, a mesh-like polymer of sugars and amino acids.[13] The synthesis of this polymer begins in the cytoplasm with a series of enzymatic steps.[14][15]

MurA's essential role is to catalyze the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[10] This reaction forms UDP-N-acetylglucosamine-enolpyruvate, a key precursor for the muramyl pentapeptide monomer that eventually gets incorporated into the growing peptidoglycan chain.[3][14]

Peptidoglycan_Synthesis_Start PEP Phosphoenolpyruvate (PEP) MurA MurA Enzyme PEP->MurA UNAG UDP-N-acetylglucosamine (UNAG) UNAG->MurA Product UDP-GlcNAc-enolpyruvate MurA->Product Catalyzes transfer Pathway Further steps in Peptidoglycan Synthesis Product->Pathway

Caption: Initial step of peptidoglycan synthesis catalyzed by MurA.

The Interaction: A Covalent Bond

Fosfomycin functions as an analog of the natural substrate, phosphoenolpyruvate (PEP).[3][5] It enters the bacterial cell via specific transport systems and binds to the active site of MurA.[10][16] The key to its inhibitory action is the formation of a stable, covalent bond with a critical cysteine residue (Cys115 in E. coli) within the MurA active site.[9][10] This alkylation reaction is irreversible and renders the enzyme permanently inactive.[8][17]

By blocking MurA, Fosfomycin effectively halts the production of peptidoglycan precursors, leading to a compromised cell wall, loss of structural integrity, and ultimately, cell death.[3][11]

Fosfomycin_Inhibition Fosfomycin Fosfomycin (PEP Analog) MurA MurA Active Site (with Cys115) Fosfomycin->MurA Binds to active site InactiveComplex Irreversible Covalent Complex (Inactive MurA) MurA->InactiveComplex Alkylates Cys115 NoProduct Peptidoglycan Synthesis Blocked InactiveComplex->NoProduct

Caption: Irreversible inhibition of MurA by Fosfomycin.

Section 2: Cellular Uptake - A Trojan Horse Strategy

For Fosfomycin to reach its cytoplasmic target, it must first cross the bacterial cell membrane. It accomplishes this by exploiting nutrient transport systems. The two primary pathways, at least in E. coli, are:

  • Glycerol-3-phosphate transporter (GlpT): This is the main route of entry.[4][16]

  • Hexose-6-phosphate transporter (UhpT): This system is inducible and provides an alternative route.[10][16]

Fosfomycin's chemical structure mimics that of glycerol-3-phosphate and hexose-6-phosphate, allowing it to be actively transported into the cell.[3] This reliance on specific transporters is a critical aspect of its mechanism but also a key factor in the development of resistance.

Section 3: Mechanisms of Bacterial Resistance

The clinical efficacy of any antibiotic can be compromised by bacterial resistance. For Fosfomycin, resistance primarily emerges through three main strategies.[18][19]

MechanismDescriptionConsequence
Impaired Transport Mutations in the genes encoding the GlpT or UhpT transporters (e.g., glpT, uhpT) or their regulatory systems (cyaA, ptsI) reduce the uptake of Fosfomycin into the cell.[4][5]This is the most common mechanism of acquired resistance.[18][20] The antibiotic cannot reach its target MurA in sufficient concentrations.
Target Modification Mutations in the murA gene can alter the active site, particularly the Cys115 residue, preventing Fosfomycin from binding effectively.[19][20]This is a less frequent mechanism in clinical isolates, possibly because significant changes to MurA could impair its essential physiological function.[20]
Enzymatic Inactivation Bacteria can acquire genes (often on plasmids) that encode enzymes capable of inactivating Fosfomycin. Examples include FosA, FosB, and FosX, which modify the drug by adding glutathione, bacillithiol, or water to its epoxide ring, respectively.[18][21]This mechanism renders the antibiotic harmless before it can reach its target.

Section 4: Experimental Protocols for Studying Fosfomycin's Action

Validating the mechanism of action and determining bacterial susceptibility requires robust experimental methods.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. For Fosfomycin, the agar dilution method is considered the gold standard by both the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[22]

Methodology: Agar Dilution

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA). Crucially, supplement the MHA with 25 mg/L of glucose-6-phosphate (G6P).[23][24] G6P induces the UhpT transport system, ensuring reliable drug uptake for an accurate susceptibility test.

  • Antibiotic Dilution: Create a series of MHA plates containing two-fold serial dilutions of Fosfomycin (e.g., from 256 µg/mL down to 0.25 µg/mL). Include a drug-free control plate.

  • Inoculum Preparation: Grow the bacterial strain to be tested overnight. Dilute the culture to achieve a standardized concentration of approximately 10^4 Colony Forming Units (CFU) per spot.

  • Inoculation: Using a multipoint inoculator, spot the standardized bacterial suspension onto the surface of each prepared agar plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of Fosfomycin that completely inhibits visible bacterial growth.

Protocol: Time-Kill Assay

Time-kill assays provide dynamic information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Methodology: Broth Macrodilution

  • Media and Inoculum: Prepare tubes of cation-adjusted Mueller-Hinton Broth (CAMHB), also supplemented with 25 mg/L G6P.[24] Prepare a bacterial inoculum adjusted to a starting concentration of ~5 x 10^5 CFU/mL.

  • Assay Setup: Create a series of tubes containing the bacterial inoculum and various concentrations of Fosfomycin (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control tube without antibiotic.

  • Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Quantification: Perform serial dilutions of the collected aliquots and plate them on nutrient agar to determine the viable CFU/mL.

  • Data Analysis: Plot the log10 CFU/mL versus time for each Fosfomycin concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[24]

Experimental_Workflow cluster_0 MIC Determination (Agar Dilution) cluster_1 Time-Kill Assay (Broth Dilution) A1 Prepare MHA + G6P with serial Fosfomycin dilutions A3 Inoculate Plates A1->A3 A2 Standardize Bacterial Inoculum (~10^4 CFU/spot) A2->A3 A4 Incubate 16-20h A3->A4 A5 Read MIC Value A4->A5 B1 Prepare CAMHB + G6P with different MIC multiples B2 Standardize Bacterial Inoculum (~5x10^5 CFU/mL) B1->B2 B3 Incubate and Sample at Time Points (0-24h) B2->B3 B4 Plate Serial Dilutions & Count CFU B3->B4 B5 Plot Log10 CFU/mL vs. Time B4->B5

Caption: Workflow for key experimental assays.

Conclusion and Future Directions

Fosfomycin's unique mechanism of action, targeting the initial, committed step of cell wall biosynthesis, sets it apart from most other antimicrobial agents. This distinction provides a crucial advantage, as there is no cross-resistance with other antibiotic classes. Understanding its covalent inhibition of MurA, its reliance on bacterial transport systems, and the resulting mechanisms of resistance is fundamental for its effective clinical use and for the development of future MurA inhibitors. As antibiotic resistance continues to be a global health crisis, the deep scientific understanding of proven molecules like Fosfomycin is invaluable for guiding both therapeutic strategies and next-generation drug discovery.

References

  • Drugs.com. (2025, October 24). Fosfomycin: Uses, Dosage, Side Effects, Warnings. [Link]

  • Wikipedia. (n.d.). Fosfomycin. [Link]

  • Zhanel, G. G., et al. (n.d.). Fosfomycin. PubMed Central, NIH. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Fosfomycin Sodium?. [Link]

  • Oteo-Iglesias, J., et al. (2022). Fosfomycin resistance mechanisms in Enterobacterales: an increasing threat. Frontiers. [Link]

  • Silver, L. L. (n.d.). Fosfomycin: Mechanism and Resistance. PubMed Central, NIH. [Link]

  • Sorescu, I., et al. (2019, March 27). Fosfomycin: the characteristics, activity, and use in critical care. Dove Medical Press. [Link]

  • Huper, M. C., et al. (2025, April 15). Molecular Pharmacology of the Antibiotic Fosfomycin, an Inhibitor of Peptidoglycan Biosynthesis. PubMed. [Link]

  • gsrs. (n.d.). DISODIUM (ETHOXYOXYDOPHOSPHANYL)FORMATE. [Link]

  • Dalton Research Molecules. (n.d.). Disodium (ethoxyoxydophosphanyl)formate | CAS 55920-24-6. [Link]

  • Sader, H. S., et al. (n.d.). Evaluation of the Bactericidal Activity of Fosfomycin in Combination with Selected Antimicrobial Comparison Agents Tested against Gram-Negative Bacterial Strains by Using Time-Kill Curves. PubMed Central, NIH. [Link]

  • Pazos, M., & Peters, K. (n.d.). Peptidoglycan: Structure, Synthesis, and Regulation. PubMed Central, NIH. [Link]

  • Karageorgopoulos, D. E., et al. (n.d.). Resistance to fosfomycin: Mechanisms, Frequency and Clinical Consequences. PubMed. [Link]

  • Zheng, Y., et al. (2022, April 14). Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach. PubMed Central. [Link]

  • Wójcik, K., et al. (2024, November 5). Fosfomycin—Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation: Comparison of Three Fosfomycin Susceptibility Testing Methods. MDPI. [Link]

  • Chen, C., et al. (2023, August 25). Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues. ACS Omega. [Link]

  • ResearchGate. (n.d.). (PDF) Fosfomycin activity in vitro against Escherichia coli strains isolated from urine specimens. [Link]

  • Patsnap Synapse. (2024, June 25). What are MurA inhibitors and how do they work?. [Link]

  • Castañeda-García, A., et al. (n.d.). Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance. [Link]

  • Biology LibreTexts. (2023, August 31). 2.3: The Peptidoglycan Cell Wall. [Link]

  • Nordmann, P., et al. (2019, January 2). Rapid Detection of Fosfomycin Resistance in Escherichia coli. PubMed Central, NIH. [Link]

  • Barreteau, H., et al. (n.d.). Cytoplasmic steps of peptidoglycan biosynthesis. FEMS Microbiology Reviews, Oxford Academic. [Link]

  • Tsegaye, M., & Tefera, A. T. (n.d.). Fosfomycin: mechanisms and the increasing prevalence of resistance. Microbiology Society. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 55920-24-6 | Product Name : Disodium(ethoxyoxidophosphanyl)formate. [Link]

  • Wikipedia. (n.d.). Formate. [Link]

  • Cantón, R., & Horcajada, J. P. (n.d.). New microbiological aspects of fosfomycin. PubMed Central, NIH. [Link]

  • Wikipedia. (n.d.). Peptidoglycan. [Link]

Sources

Foundational

Technical Guide: Interaction of Disodium (ethoxyoxydophosphanyl)formate with Viral DNA Polymerase

This guide serves as an advanced technical resource for researchers investigating the pharmacological properties and mechanistic interactions of Disodium (ethoxyoxydophosphanyl)formate (also identified as the ethyl ester...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for researchers investigating the pharmacological properties and mechanistic interactions of Disodium (ethoxyoxydophosphanyl)formate (also identified as the ethyl ester of phosphonoformate or Foscarnet Impurity B) with viral DNA polymerases.

Executive Summary

Disodium (ethoxyoxydophosphanyl)formate (Molecular Formula:


) is a phosphonate derivative structurally analogous to the antiviral agent Foscarnet  (Phosphonoformic acid).[1] While often characterized as a synthesis impurity (EP Impurity B) or a prodrug precursor, its interaction with viral DNA polymerases (specifically of the Herpesviridae family, such as HSV-1 UL30 and CMV UL54) offers critical insights into the Structure-Activity Relationship (SAR)  of the pyrophosphate (PPi) binding pocket.

This guide details the molecular mechanism of inhibition, distinguishing the ethyl ester's binding kinetics from its parent compound, and provides validated protocols for characterizing its inhibitory potency (


) and mode of action (

).

Molecular Characterization & Mechanistic Profiling

Chemical Identity
  • IUPAC Name: Disodium (ethoxyoxydophosphanyl)formate[2][3][4][5]

  • Synonyms: Ethyl foscarnet; Phosphonoformic acid monoethyl ester disodium salt; Foscarnet Related Compound B.

  • Core Structure: A phosphonate group linked directly to a carboxylate group. Unlike Foscarnet, one oxygen on the phosphonate is substituted with an ethoxy ($ -OCH_2CH_3 $) group.

Mechanism of Action: Pyrophosphate Mimicry

Viral DNA polymerases (Pol) operate via a two-metal-ion mechanism. During DNA synthesis, the enzyme catalyzes the nucleophilic attack of the primer's 3'-OH on the


-phosphate of the incoming dNTP, releasing pyrophosphate (PPi).

Disodium (ethoxyoxydophosphanyl)formate acts as a pyrophosphate analogue . Its mechanism involves three distinct phases:

  • Competitive Binding (PPi Site): The molecule occupies the PPi exchange site on the DNA polymerase.

  • Chelation of Catalytic Ions: The phosphonate and carboxylate oxygens coordinate with the two divalent metal ions (

    
     or 
    
    
    
    ) essential for catalysis.
  • Conformational Trapping: By occupying this site, the inhibitor prevents the release of PPi (or blocks the binding of the next dNTP), effectively locking the polymerase fingers domain in a "closed" or semi-closed conformation, halting chain elongation.

Critical SAR Distinction: The presence of the ethyl group on the phosphonate moiety introduces steric bulk and alters the charge density compared to Foscarnet (


).
  • Foscarnet: High affinity due to three negative charges and minimal steric hindrance.

  • Ethyl Ester: The ethyl group reduces the net negative charge (from -3 to -2) and may sterically clash with residues in the PPi pocket (e.g., highly conserved basic residues like Arg/Lys in the palm/fingers domain). Consequently, this molecule often exhibits reduced intrinsic potency in vitro compared to the free acid, unless enzymatically hydrolyzed (acting as a prodrug).

Mechanistic Pathway Diagram

The following diagram illustrates the interference of the inhibitor with the catalytic cycle of Viral DNA Polymerase.

Pol_Inhibition_Mechanism Pol_Free Free Viral DNA Polymerase (Open Conformation) Pol_DNA_dNTP Pol-DNA-dNTP Complex (Closed Conformation) Pol_Free->Pol_DNA_dNTP + DNA + dNTP Catalysis Catalytic Phosphoryl Transfer Pol_DNA_dNTP->Catalysis Mg2+ PPi_Release Release of PPi Catalysis->PPi_Release Normal Cycle Inhibited_Complex Pol-DNA-Inhibitor Complex (Trapped Closed State) Catalysis->Inhibited_Complex Inhibitor Binds PPi Site Pol_Translocation Translocation to Next Base PPi_Release->Pol_Translocation Pol_Translocation->Pol_Free Inhibitor Disodium (ethoxyoxydophosphanyl)formate (Inhibitor) Inhibitor->Inhibited_Complex Inhibited_Complex->PPi_Release Blocked

Figure 1: Mechanism of Pyrophosphate Exchange Inhibition.[6] The inhibitor binds to the enzyme-DNA complex, preventing PPi release and trapping the enzyme.

Experimental Protocols

To validate the interaction and potency of Disodium (ethoxyoxydophosphanyl)formate, the following Cell-Free Viral DNA Polymerase Assay is recommended. This system isolates the direct enzymatic inhibition, removing cellular uptake variables (e.g., esterase activity).

Reagents & Preparation
  • Enzyme: Recombinant HSV-1 DNA Polymerase (UL30) or CMV DNA Polymerase (UL54).

  • Template: Activated Calf Thymus DNA or specific poly(dA)-oligo(dT) template-primer.

  • Substrates: Unlabeled dNTPs and radiolabeled

    
    -dTTP or 
    
    
    
    -dGTP.
  • Test Compound: Disodium (ethoxyoxydophosphanyl)formate (dissolved in water, pH adjusted to 7.5).

  • Control: Foscarnet Sodium (positive control).

Protocol: Enzymatic Inhibition Assay ( )
  • Reaction Mix Preparation: Prepare a standard reaction buffer: 50 mM Tris-HCl (pH 8.0), 4 mM

    
    , 0.5 mM DTT, 100 mM KCl, and 0.1 mg/mL BSA.
    
  • Compound Dilution: Prepare serial dilutions of Disodium (ethoxyoxydophosphanyl)formate ranging from

    
     to 
    
    
    
    .
  • Initiation:

    • Mix Enzyme + Template-Primer + Test Compound.

    • Incubate for 5 minutes at 37°C to allow equilibrium binding.

    • Start reaction by adding the dNTP Mix (containing the radiolabeled tracer).

  • Incubation: Incubate at 37°C for 30–60 minutes. Ensure the reaction remains in the linear phase (consumed substrate < 10%).

  • Termination: Stop reaction by adding ice-cold 10% Trichloroacetic Acid (TCA) containing 1% sodium pyrophosphate (to reduce background binding).

  • Filtration & Counting:

    • Precipitate DNA on glass fiber filters (Whatman GF/C).

    • Wash 3x with 5% TCA and 1x with Ethanol.

    • Dry filters and quantify radioactivity via Liquid Scintillation Counting (LSC).

Data Analysis

Calculate the percent inhibition relative to the DMSO/Water vehicle control. Fit the data to a non-linear regression model (sigmoidal dose-response) to determine the


.


Workflow Visualization

Assay_Workflow Step1 1. Prepare Reaction Mix (Buffer, Mg2+, DTT) Step2 2. Add Enzyme & Template (Pre-incubation) Step1->Step2 Step3 3. Add Inhibitor (Serial Dilutions) Step2->Step3 Step4 4. Initiate with [3H]-dNTPs Step3->Step4 Step5 5. Incubate 37°C (30-60 min) Step4->Step5 Step6 6. TCA Precipitation & Filtration Step5->Step6 Step7 7. Scintillation Counting (Data Analysis) Step6->Step7

Figure 2: Step-by-step workflow for the Cell-Free DNA Polymerase Inhibition Assay.

Data Presentation & Interpretation

When analyzing the interaction, compare the ethyl ester against the parent compound (Foscarnet).

Table 1: Expected Kinetic Parameters

ParameterFoscarnet (Reference)Disodium (ethoxyoxydophosphanyl)formateInterpretation



(Estimated)
The ethyl group likely hinders binding, increasing the concentration required for inhibition.
Mode of Inhibition Non-competitive (vs dNTP)Non-competitive (vs dNTP)Mechanism remains PPi mimicry; kinetics may shift if hydrolysis occurs.

(Inhibition Constant)
Low (Tight binding)Moderate/HighIndicates weaker affinity for the PPi exchange site due to steric/charge effects.
Selectivity High for Viral PolModerateEsterification may alter selectivity against host DNA polymerase

.

Key Insight for Drug Development: If Disodium (ethoxyoxydophosphanyl)formate shows weak inhibition in cell-free assays but high potency in cell-culture viral replication assays, it indicates the molecule acts as a prodrug . Intracellular esterases likely cleave the ethyl group, releasing the active Foscarnet moiety directly within the cell, potentially bypassing cellular uptake bottlenecks associated with the highly charged Foscarnet.

References

  • Oberg, B. (1989). Antiviral effects of phosphonoformate (PFA, foscarnet sodium). Pharmacology & Toxicology, 65(s1), 34-39. Link

  • Crumpacker, C. S. (1992). Mechanism of action of foscarnet against viral polymerases. The American Journal of Medicine, 92(2), 3S-7S. Link

  • European Pharmacopoeia (Ph.[2] Eur.). Foscarnet Sodium Hexahydrate Monograph: Impurity B. Link[2]

  • Marchand, A., et al. (2007). Structural determinants for the binding of phosphonoformic acid derivatives to the pyrophosphate exchange site of human cytomegalovirus DNA polymerase. Antiviral Research, 75(2), 198-207.
  • Datta, A. K., & Hood, R. L. (1981).

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Exploratory

In vitro enzymatic inhibition by "Disodium (ethoxyoxydophosphanyl)formate"

An In-Depth Technical Guide to the In Vitro Enzymatic Inhibition by Disodium (ethoxyoxydophosphanyl)formate Authored by a Senior Application Scientist Foreword The identification and characterization of novel enzyme inhi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Enzymatic Inhibition by Disodium (ethoxyoxydophosphanyl)formate

Authored by a Senior Application Scientist

Foreword

The identification and characterization of novel enzyme inhibitors are cornerstones of modern drug discovery and biochemical research. This guide provides a comprehensive, technically-grounded framework for the in vitro evaluation of "Disodium (ethoxyoxydophosphanyl)formate" (hereafter referred to as DEPF), a novel phosphonoformate analog. While DEPF itself is presented here as an investigational compound, the principles, protocols, and analytical approaches detailed within are universally applicable to the study of enzyme inhibitors. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale—the "why" behind the "how"—to ensure robust, reproducible, and meaningful results. We will proceed from the foundational compound profile to detailed experimental workflows for determining inhibitory potency (IC₅₀) and elucidating the mechanism of inhibition (MoI), grounded in established scientific literature and best practices.

Compound Profile: Disodium (ethoxyoxydophosphanyl)formate (DEPF)

Chemical Structure and Properties

Disodium (ethoxyoxydophosphanyl)formate (DEPF) is a structural analog of phosphonoformic acid. Its systematic name implies an ethyl ester derivative, distinguishing it from the well-characterized antiviral drug Foscarnet (Trisodium Phosphonoformate).

  • Chemical Name: Disodium (ethoxyoxydophosphanyl)formate

  • Molecular Formula: C₃H₄Na₂O₅P

  • Inferred Structure:

    Associated with 2 Na⁺ ions.

  • Key Features: The molecule possesses a phosphonate group directly attached to a carboxylate carbon. This pyrophosphate-like motif is critical for its hypothesized mechanism of action. The presence of the ethoxy group, replacing a hydroxyl group found in phosphonoformic acid, is expected to alter its polarity, cell permeability, and binding affinity compared to its parent compounds.

Hypothesized Mechanism of Action

Compounds in the phosphonoformate class are well-documented as inhibitors of DNA and RNA polymerases, particularly those of viral origin. They function as non-competitive inhibitors by mimicking the pyrophosphate (PPi) molecule. During nucleotide incorporation into a growing DNA or RNA chain, a PPi molecule is released from the incoming deoxynucleotide triphosphate (dNTP). DEPF is hypothesized to bind to the PPi binding site on the polymerase enzyme, preventing the release of the natural PPi and stalling the polymerization process.

The ethyl ester modification in DEPF may serve as a prodrug moiety, potentially being cleaved by intracellular esterases to release the active phosphonoformate anion, or it may interact differently with the enzyme's binding pocket. This guide provides the framework to test these hypotheses.

Foundational Principles of In Vitro Enzyme Inhibition Analysis

A rigorous assessment of an inhibitor requires a multi-stage approach. We begin by determining its potency (how much inhibitor is needed) and then proceed to understand its mechanism (how the inhibitor works).

Key Parameters: IC₅₀ and Kᵢ
  • IC₅₀ (Half-maximal Inhibitory Concentration): This is a functional measure representing the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions. It is a practical measure of inhibitor potency but can be influenced by substrate concentration.

  • Kᵢ (Inhibition Constant): This is an intrinsic, thermodynamic constant that indicates the binding affinity of the inhibitor to the enzyme. A lower Kᵢ value signifies a higher affinity. Unlike the IC₅₀, the Kᵢ is independent of substrate concentration and provides a more fundamental measure of inhibitory power, allowing for direct comparison between different inhibitors.

Modes of Reversible Inhibition

Understanding the mode of inhibition is crucial for drug development as it informs on how the inhibitor interacts with the enzyme and its substrate.

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at its active site, directly competing with the substrate. This increases the apparent Michaelis constant (Kₘ) but does not change the maximum velocity (Vₘₐₓ).

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. This reduces the Vₘₐₓ but does not affect the Kₘ.

  • Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate (ES) complex at an allosteric site. This mode of inhibition reduces both Vₘₐₓ and Kₘ.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. It affects both Vₘₐₓ and Kₘ.

The following diagram illustrates the logical flow for characterizing a novel inhibitor like DEPF.

Inhibition_Workflow cluster_prep Phase 1: Preparation & Assay Development cluster_potency Phase 2: Potency Determination cluster_moi Phase 3: Mechanism of Inhibition (MoI) Compound Compound Synthesis & QC (DEPF) AssayDev Assay Development & Optimization (Z'-factor) Compound->AssayDev Enzyme Enzyme & Substrate Procurement/Purification Enzyme->AssayDev IC50_Exp Dose-Response Experiment AssayDev->IC50_Exp Validated Assay IC50_Analysis Non-linear Regression (log[I] vs. Response) IC50_Exp->IC50_Analysis IC50_Value IC₅₀ Value IC50_Analysis->IC50_Value Kinetics_Exp Enzyme Kinetics Matrix (Vary [S] and [I]) IC50_Value->Kinetics_Exp Inform [I] range Kinetics_Analysis Data Plotting (e.g., Lineweaver-Burk) Kinetics_Exp->Kinetics_Analysis Ki_Value Kᵢ Value & MoI Kinetics_Analysis->Ki_Value

Caption: Workflow for in vitro characterization of DEPF.

Experimental Protocol: IC₅₀ Determination for DEPF

This protocol describes the determination of the IC₅₀ value of DEPF against a model enzyme, such as a viral DNA polymerase.

Rationale and Self-Validation

The goal is to generate a dose-response curve by measuring enzyme activity across a range of DEPF concentrations. A robust experiment requires stringent controls to ensure validity. This includes a positive control (no inhibitor, 100% activity), a negative control (no enzyme, 0% activity), and a vehicle control (e.g., buffer, to account for solvent effects). The use of a standard, known inhibitor (like Foscarnet) is also recommended for assay validation.

Step-by-Step Methodology
  • Reagent Preparation:

    • Enzyme Buffer: Prepare a buffer optimal for enzyme activity (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).

    • Enzyme Stock: Dilute the polymerase enzyme to a working concentration (e.g., 2X the final desired concentration) in cold enzyme buffer.

    • Substrate Mix: Prepare a 2X mix containing the DNA template/primer and dNTPs, one of which is labeled for detection (e.g., ³H-dTTP or a fluorescent analog).

    • DEPF Stock Solution: Prepare a high-concentration stock (e.g., 100 mM) in the assay buffer. Perform a serial dilution series (e.g., 10 points, 1:3 dilution) to create working solutions that are 2X the final desired concentrations.

  • Assay Plate Setup (384-well format):

    • Add 5 µL of each DEPF dilution (or control) to the appropriate wells.

    • Add 5 µL of the 2X enzyme stock to all wells except the negative control (add 5 µL of buffer instead).

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the 2X substrate mix to all wells. The final reaction volume is 20 µL.

  • Reaction and Detection:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction using an appropriate method (e.g., adding 0.5 M EDTA).

    • Quantify the product formation using the chosen detection method (e.g., scintillation counting for radioactivity, fluorescence plate reader).

Data Analysis
  • Normalization: Normalize the raw data. Set the average of the positive control wells (no inhibitor) to 100% activity and the average of the negative control wells (no enzyme) to 0% activity.

  • Curve Fitting: Plot the normalized percent inhibition versus the logarithm of the DEPF concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

    Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)*HillSlope))

Illustrative Data
DEPF Conc. (µM)Log [DEPF]% Inhibition (Mean)
0 (Control)-0.0
0.1-1.05.2
0.3-0.5212.8
1.00.028.4
3.00.4849.1
10.01.075.6
30.01.4891.3
100.02.098.2
Result IC₅₀ ≈ 3.1 µM

Experimental Protocol: Mechanism of Inhibition (MoI) Studies

Once the IC₅₀ is known, MoI studies are performed to understand how DEPF inhibits the enzyme.

Rationale and Experimental Design

This experiment involves measuring reaction rates at various substrate and inhibitor concentrations. By observing how the inhibitor affects the enzyme's Kₘ and Vₘₐₓ, we can determine the mode of inhibition. The experiment is set up as a matrix, typically with 4-5 inhibitor concentrations (e.g., 0, 0.5x, 1x, 2x, 4x the IC₅₀) and 6-8 substrate concentrations (spanning from 0.1x to 10x the Kₘ).

MoI_Diagram E Enzyme (E) ES ES Complex E->ES k1 EI EI Complex E->EI Ki S Substrate (S) I Inhibitor (I) I->EI ESI ESI Complex I->ESI ES->E k-1 ES->ESI αKi P Product (P) ES->P kcat

Caption: Binding schemes for different modes of enzyme inhibition.

Step-by-Step Methodology
  • Assay Setup: The protocol is similar to the IC₅₀ determination, but both the DEPF and substrate concentrations are varied according to the experimental matrix design.

  • Data Collection: Measure the initial reaction velocity (rate) for each combination of inhibitor and substrate concentration. Ensure measurements are taken during the linear phase of the reaction.

Data Analysis and Interpretation

The most common method for visualizing MoI data is the Lineweaver-Burk (double reciprocal) plot, where 1/Velocity is plotted against 1/[Substrate].

  • Plotting: Generate a separate plot line for each inhibitor concentration.

  • Interpretation:

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

    • Mixed: Lines intersect in the upper-left quadrant.

From these plots, the apparent Kₘ and Vₘₐₓ values can be determined for each inhibitor concentration, and the Kᵢ can be calculated using the appropriate equations for the determined inhibition model.

Conclusion and Future Directions

This guide has outlined a rigorous, systematic approach to characterizing the in vitro enzymatic inhibition profile of Disodium (ethoxyoxydophosphanyl)formate (DEPF). By following these validated protocols for determining IC₅₀ and elucidating the mechanism of inhibition, researchers can generate high-quality, reproducible data. The findings from these studies are critical for establishing structure-activity relationships, guiding lead optimization in drug discovery programs, and providing a foundational understanding of the compound's biological activity.

Future work should focus on selectivity profiling against a panel of related host and viral enzymes to establish a therapeutic window, as well as cell-based assays to confirm activity in a more biologically relevant context.

References

  • De Clercq, E. (2009). Foscarnet. In The Lancet Infectious Diseases, 9(4), 263. Available at: [Link]

  • PubChem. (n.d.). Foscarnet. National Center for Biotechnology Information. Retrieved from: [Link]

  • GraphPad. (2022). IC50 and EC50. In GraphPad Prism 9 Curve Fitting Guide. Retrieved from: [Link]

  • Ahern, K., & Rajagopal, I. (2018). Enzyme Inhibition. In Biochemistry Free For All. LibreTexts. Available at: [Link]

Foundational

The Resurgence of Phosphonoformates: A Technical Guide to Their Therapeutic Potential

Introduction: Beyond the Viral Frontier Phosphonoformate compounds, most notably foscarnet (trisodium phosphonoformate), have long been a cornerstone in the management of severe herpesvirus infections, particularly in im...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Viral Frontier

Phosphonoformate compounds, most notably foscarnet (trisodium phosphonoformate), have long been a cornerstone in the management of severe herpesvirus infections, particularly in immunocompromised individuals.[1][2] However, the therapeutic utility of this chemical scaffold extends far beyond its established antiviral applications. This technical guide provides an in-depth exploration of the multifaceted potential of phosphonoformate compounds, offering researchers, scientists, and drug development professionals a comprehensive resource on their mechanism of action, established and emerging therapeutic applications, and the experimental methodologies crucial for their evaluation.

As a structural mimic of the pyrophosphate anion, phosphonoformate's primary mechanism of action involves the selective inhibition of viral DNA polymerases.[1][3] This targeted interference with viral replication has proven effective against cytomegalovirus (CMV) retinitis and acyclovir-resistant herpes simplex virus (HSV) infections.[4][5][6] This guide will delve into the nuances of this mechanism and explore how the unique properties of phosphonoformates are being leveraged to address a broader spectrum of diseases.

Core Mechanism of Action: A Tale of Two Binding Sites

The therapeutic efficacy of phosphonoformate compounds is rooted in their ability to act as a pyrophosphate analog, directly inhibiting the enzymatic activity of viral DNA polymerases.[1][3][7] This inhibition is non-competitive with respect to the deoxynucleotide triphosphates (dNTPs), the building blocks of DNA.[8][9]

The Pyrophosphate Binding Site: A Lock and Key Interaction

During DNA synthesis, viral DNA polymerase catalyzes the incorporation of dNTPs into the growing DNA chain, releasing a pyrophosphate (PPi) molecule in the process. Phosphonoformates directly bind to the PPi binding site on the viral DNA polymerase, preventing the cleavage of PPi from the incoming dNTP.[3][7][10] This stalls the polymerization process and halts viral replication.[7] The selectivity of phosphonoformates for viral polymerases over host cell DNA polymerases is a key factor in their therapeutic window.[1][3]

Phosphonoformate Mechanism of Action cluster_replication Viral DNA Replication cluster_inhibition Inhibition by Phosphonoformate dNTP Deoxynucleotide Triphosphate (dNTP) DNA_Polymerase Viral DNA Polymerase dNTP->DNA_Polymerase Binds Growing_DNA_Strand Growing DNA Strand DNA_Polymerase->Growing_DNA_Strand Adds dNMP PPi Pyrophosphate (PPi) DNA_Polymerase->PPi Releases Blocked_Polymerase Inactive Polymerase Complex DNA_Polymerase->Blocked_Polymerase DNA_Template Viral DNA Template DNA_Template->DNA_Polymerase Binds Phosphonoformate Phosphonoformate Phosphonoformate->DNA_Polymerase Binds to PPi Site No_Replication Viral Replication Blocked Blocked_Polymerase->No_Replication Halts DNA Synthesis

Caption: Mechanism of phosphonoformate inhibition of viral DNA polymerase.

Established Therapeutic Applications: Combating Viral Pathogens

The primary clinical utility of phosphonoformate compounds lies in their potent antiviral activity, particularly against herpesviruses.

Cytomegalovirus (CMV) Retinitis

Foscarnet is a crucial therapeutic option for CMV retinitis, an opportunistic infection that can lead to blindness in immunocompromised individuals, particularly those with AIDS.[4][11] Clinical studies have demonstrated the efficacy of foscarnet in halting the progression of retinal lesions.[10]

Acyclovir-Resistant Herpes Simplex Virus (HSV) Infections

Infections with HSV strains that have developed resistance to acyclovir, a first-line antiviral, pose a significant clinical challenge. Phosphonoformates offer an effective alternative treatment for these resistant infections because their mechanism of action does not require activation by viral thymidine kinase, the enzyme often mutated in acyclovir-resistant strains.[1][5][6][12]

Experimental Protocols: A Guide for the Bench Scientist

The evaluation of novel phosphonoformate compounds necessitates robust and reproducible experimental protocols. This section provides detailed methodologies for key in vitro and in vivo assays.

In Vitro Antiviral Activity: The Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound against cytopathic viruses like HSV.[13][14]

Protocol:

  • Cell Culture: Seed Vero cells (or another susceptible cell line) in 24-well plates and grow to confluency.

  • Virus Inoculation: Prepare serial dilutions of the HSV stock. Infect the confluent cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well).

  • Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and add an overlay medium containing various concentrations of the phosphonoformate compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days to allow for plaque formation.

  • Staining and Counting: Fix the cells with methanol and stain with crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[14]

In Vivo Efficacy: The Guinea Pig Model of Genital Herpes

The guinea pig model is highly relevant for studying genital herpes infections as it mimics several aspects of the human disease, including the development of primary lesions and spontaneous recurrences.[1][7][15][16]

Protocol:

  • Animal Inoculation: Intravaginally infect female guinea pigs with a standardized dose of HSV-2.

  • Treatment Regimen: Begin treatment with the phosphonoformate compound (topical or systemic) at a predetermined time point post-infection (e.g., 24 hours).

  • Disease Scoring: Monitor the animals daily for the development and severity of genital lesions, using a standardized scoring system (e.g., 0 = no disease, 4 = severe ulceration).

  • Viral Shedding Analysis: Collect vaginal swabs at regular intervals to quantify viral shedding using qPCR or plaque assay.

  • Latency Assessment: After the acute infection phase, sacrifice the animals and isolate the dorsal root ganglia to quantify the latent viral load by qPCR.[1]

Experimental Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Plaque_Assay Plaque Reduction Assay IC50_Determination Determine IC50 Plaque_Assay->IC50_Determination Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) CC50_Determination Determine CC50 Cytotoxicity_Assay->CC50_Determination Selectivity_Index Calculate Selectivity Index (CC50/IC50) IC50_Determination->Selectivity_Index CC50_Determination->Selectivity_Index Animal_Model Select Animal Model (e.g., Guinea Pig Genital Herpes) Selectivity_Index->Animal_Model Proceed with Promising Compounds Treatment Administer Compound Animal_Model->Treatment Monitoring Monitor Disease Progression (Lesion Scores, Viral Shedding) Treatment->Monitoring Endpoint_Analysis Analyze Latent Viral Load Monitoring->Endpoint_Analysis

Caption: A generalized experimental workflow for evaluating phosphonoformate compounds.

Structure-Activity Relationships: Designing Better Therapeutics

The therapeutic potential of phosphonoformate compounds can be enhanced by modifying their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and less toxic derivatives.

ModificationEffect on ActivityRationale
Esterification of the Phosphonate Group Generally decreases direct polymerase inhibitionCan improve cell permeability, acting as prodrugs that are hydrolyzed intracellularly to the active form.[15]
Esterification of the Carboxylate Group Can modulate activityAromatic esters have shown some activity, potentially through biotransformation.[15]
Alkyl Chain Length on Esters VariableCan influence lipophilicity and interaction with cellular enzymes responsible for prodrug activation.
Fluorination of Nucleoside Analogs (in combination) Can lead to synergistic inhibitionMay enhance the overall antiviral effect when used in combination with phosphonoformates.[5]

Beyond Viruses: Exploring New Therapeutic Horizons

The ability of phosphonoformates to mimic pyrophosphate suggests that their therapeutic applications may extend beyond antiviral therapy.

Inhibition of Bacterial Enzymes

Recent research has shown that phosphonoformate can inhibit FosA, a bacterial enzyme that confers resistance to the antibiotic fosfomycin.[4] This finding opens up the exciting possibility of using phosphonoformate derivatives to overcome antibiotic resistance. The crystal structure of FosA with bound phosphonoformate reveals a five-coordinate complex with the essential Mn(II) ion, mimicking the transition state of the enzymatic reaction.[4]

Challenges and Future Directions

Despite their proven efficacy, phosphonoformate compounds are not without their challenges. The primary dose-limiting toxicity is renal impairment, which can be mitigated with adequate hydration and dose adjustments. Electrolyte disturbances, such as hypocalcemia, are also a concern.

Future research in this field will likely focus on:

  • Development of Novel Prodrugs: Designing prodrugs with improved oral bioavailability and targeted delivery to reduce systemic toxicity.

  • Exploration of Non-Antiviral Applications: Investigating the potential of phosphonoformates as antibacterial agents, anticancer agents, and inhibitors of other phosphate-metabolizing enzymes.

  • Combination Therapies: Evaluating the synergistic effects of phosphonoformates with other antiviral or antimicrobial agents.

Conclusion

Phosphonoformate compounds represent a versatile and powerful class of therapeutic agents. While their role in antiviral therapy is well-established, their potential to address other pressing medical needs is only beginning to be explored. Through a deeper understanding of their mechanism of action, continued exploration of their structure-activity relationships, and the development of innovative drug delivery strategies, the full therapeutic potential of this remarkable chemical scaffold can be unlocked.

References

  • Foscarnet - Wikipedia. (n.d.). Retrieved February 11, 2026, from [Link]

  • Oberg, B. (1989). Antiviral effects of phosphonoformate (PFA, foscarnet sodium). Pharmacology & Therapeutics, 40(2), 213–285.
  • Le J, Jacobson M. (1987). Treatment of Cytomegalovirus Retinitis with Trisodium Phosphonoformate Hexahydrate (Foscarnet). The Journal of Infectious Diseases, 157(3), 587-590.
  • PubChem. (n.d.). Foscarnet. Retrieved February 11, 2026, from [Link]

  • Noren, J. O., Helgstrand, E., Johansson, N. G., Misiorny, A., & Stening, G. (1983). Synthesis of esters of phosphonoformic acid and their antiherpes activity. Journal of Medicinal Chemistry, 26(2), 244–247.
  • Creative Diagnostics. (n.d.). HSV-2 Vaginal Infection Guinea Pig Model. Retrieved February 11, 2026, from [Link]

  • Foscarnet Sodium, also known simply as Foscarnet, is an antiviral medication primarily used in the treatment of herpesviruses, including cytomegalovirus (CMV) and herpes simplex virus (HSV). (2024, July 17). Patsnap Synapse. Retrieved February 11, 2026, from [Link]

  • Foscarnet in the treatment of cytomegalovirus retinitis in acquired immune deficiency syndrome. (1989). British Journal of Ophthalmology, 73(5), 391–395.
  • Real examples of Graphviz. (2020, January 16). DevTools daily. Retrieved February 11, 2026, from [Link]

  • Determination of foscarnet (trisodium phosphonoformate) in pharmaceutical preparations by high-performance liquid chromatography. (2006). Journal of Pharmaceutical and Biomedical Analysis, 41(1), 169-173.
  • Sundquist, B., & Öberg, B. (1979). Phosphonoformate inhibits reverse transcriptase. Nucleic Acids Research, 6(7), 2729–2740.
  • Zahn, K. E., Tchesnokov, E. P., Götte, M., & Doublié, S. (2011). Phosphonoformic Acid Inhibits Viral Replication by Trapping the Closed Form of the DNA Polymerase. Journal of Biological Chemistry, 286(47), 41125–41133.
  • Koshida, R., Cox, S., Harmenberg, J., Gilljam, G., & Wahren, B. (1989). Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1. Antimicrobial Agents and Chemotherapy, 33(12), 2083–2088.
  • A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies. (2017). Frontiers in Microbiology, 8, 1098.
  • Determination of foscarnet (trisodium phosphonoformate) in pharmaceutical preparations by high-performance liquid chromatography with ultraviolet detection. (2006). Journal of Pharmaceutical and Biomedical Analysis, 41(1), 169-173.
  • Graphviz Examples — graphviz 0.21 documentation. (n.d.). Read the Docs. Retrieved February 11, 2026, from [Link]

  • Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay. (2023). BMC Infectious Diseases, 23(1), 843.
  • HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. (2024, March 4). YouTube. Retrieved February 11, 2026, from [Link]

  • Antiviral activity of phosphonoformate on rotavirus transcription and replication. (1995). Antiviral Research, 27(1-2), 71-83.
  • A Mouse Model That Mimics AIDS-Related Cytomegalovirus Retinitis: Insights into Pathogenesis. (2021).
  • Stability indicating RP-HPLC method development and validation of foscarnet in bulk and pharmaceutical dosage form. (2018). Der Pharma Chemica, 10(5), 104-110.
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  • Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved February 11, 2026, from [Link]

  • Phosphonoformic Acid Inhibits Viral Replication by Trapping the Closed Form of the DNA Polymerase. (2011). The Journal of biological chemistry, 286(47), 41125–41133.
  • Richardson, R. M., & Wiemer, D. F. (2010). A One-Flask Synthesis of Benzylic and Allylic Phosphonates from Alcohols. Organic Syntheses, 87, 274.
  • Foscarnet Sodium. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

  • A Mouse Model That Mimics AIDS-Related Cytomegalovirus Retinitis: Insights into Pathogenesis. (2021).
  • Validated Modernized Assay for Foscarnet in Pharmaceutical Formulations Using Suppressed Ion Chromatography Developed through a Quality by Design Approach. (2021).
  • Foscarnet therapy for acyclovir-resistant mucocutaneous herpes simplex virus infection in 26 AIDS patients: preliminary data. (1991). The Journal of Infectious Diseases, 163(6), 1348–1351.
  • Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents. (2022). Molecules, 27(4), 1167.
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  • Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. (2022). Journal of Medicinal Chemistry, 65(1), 581-601.
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  • Synthesis and evaluation of novel prodrugs of foscarnet and dideoxycytidine with a universal carrier compound comprising a chemiluminescent and a photochromic conjugate. (2004). Journal of Pharmaceutical Sciences, 93(5), 1320–1336.
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Sources

Protocols & Analytical Methods

Application

Application Note: Disodium (ethoxyoxydophosphanyl)formate in Viral Replication Inhibition

Executive Summary Disodium (ethoxyoxydophosphanyl)formate (CAS: 55920-24-6), widely recognized as Foscarnet Impurity B or the monoethyl ester of phosphonoformic acid , represents a critical structural analog in the study...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Disodium (ethoxyoxydophosphanyl)formate (CAS: 55920-24-6), widely recognized as Foscarnet Impurity B or the monoethyl ester of phosphonoformic acid , represents a critical structural analog in the study of viral DNA polymerase inhibitors. While primarily monitored as a regulated impurity in Foscarnet (Phosphonoformic Acid, PFA) manufacturing, this compound serves as a vital model for prodrug design .

Unlike the parent compound Foscarnet, which is strictly hydrophilic and suffers from poor oral bioavailability, the ethyl ester modification alters membrane permeability. This application note details the protocols for evaluating the compound’s dual role: as a biologically active prodrug requiring metabolic activation and as a pharmacopeial impurity affecting therapeutic consistency.

Mechanism of Action & Scientific Rationale

The Prodrug Hypothesis

Foscarnet functions by mimicking pyrophosphate (


), selectively blocking the pyrophosphate-binding site on viral DNA polymerases (HSV-1, CMV, HIV-1 RT). However, its high charge density at physiological pH limits passive diffusion across cell membranes.

Disodium (ethoxyoxydophosphanyl)formate contains an ethyl ester group on the phosphonate moiety.

  • Direct Activity: In cell-free enzyme assays, this ester is inactive because the ethyl group sterically hinders binding to the

    
     site.
    
  • Intracellular Activity: In cell-based assays, the compound acts as a prodrug . It enters the cell (potentially with higher efficiency than PFA) and is hydrolyzed by intracellular esterases to release the active Foscarnet species.

Signaling & Activation Pathway

Prodrug_Activation_Pathway Compound Disodium (ethoxyoxydophosphanyl)formate (Extracellular) Entry Cellular Uptake (Passive/Transporter) Compound->Entry Prodrug_Intra Prodrug (Intracellular) Entry->Prodrug_Intra Hydrolysis Esterase Cleavage (Metabolic Activation) Prodrug_Intra->Hydrolysis Esterases Active_PFA Active Foscarnet (Phosphonoformate) Hydrolysis->Active_PFA Release of Ethanol Target Viral DNA Polymerase (Pyrophosphate Binding Site) Active_PFA->Target Competitive Inhibition Inhibition Replication Block (Chain Termination) Target->Inhibition

Caption: Figure 1. The metabolic activation pathway of Disodium (ethoxyoxydophosphanyl)formate. The compound is biologically inert until intracellular hydrolysis regenerates the active Foscarnet anion.

Experimental Protocols

Protocol A: Comparative Viral Plaque Reduction Assay

Objective: To determine the


 of the ethyl ester against HSV-1 or CMV relative to Foscarnet, confirming intracellular activation.

Materials:

  • Cell Line: Vero cells (for HSV-1) or MRC-5 fibroblasts (for CMV).

  • Virus: HSV-1 (Strain KOS) or CMV (Strain AD169).

  • Test Compounds:

    • Disodium (ethoxyoxydophosphanyl)formate (Reference Standard Grade).[1]

    • Foscarnet Sodium (Positive Control).

  • Media: DMEM supplemented with 2% Fetal Bovine Serum (FBS).

Workflow:

  • Seeding: Plate cells in 24-well plates (

    
     cells/well) and incubate overnight to reach 90% confluency.
    
  • Infection: Aspirate media. Infect monolayers with virus at a Multiplicity of Infection (MOI) of 0.01 PFU/cell. Adsorb for 1 hour at 37°C.

  • Treatment: Remove inoculum. Overlay with semi-solid medium (1% Methylcellulose/DMEM) containing serial dilutions of the test compound (Range: 0.1

    
    M to 1000 
    
    
    
    M).
    • Critical Control: Include a "Mock Infected" control and a "Vehicle Only" control.

  • Incubation: Incubate for 48-72 hours (HSV-1) or 7-10 days (CMV) until plaques are visible in controls.

  • Fixation & Staining: Fix cells with 10% Formalin (30 min). Stain with 0.1% Crystal Violet.

  • Quantification: Count plaques using a stereomicroscope. Calculate % inhibition relative to the untreated viral control.

Data Analysis: Plot Log[Concentration] vs. % Inhibition. Use non-linear regression (4-parameter logistic) to derive


.
CompoundExpected IC50 (HSV-1)Mechanism Note
Foscarnet (PFA) 10 - 50

M
Direct Polymerase Inhibitor
Ethyl-PFA (Topic) 20 - 100

M*
Prodrug (Activity depends on esterase efficiency)

*Note: The IC50 of the ester may be higher than the parent drug in vitro due to incomplete hydrolysis kinetics in cell culture.

Protocol B: Cell-Free Polymerase Inhibition (Mechanism Validation)

Objective: To prove the ester is a prodrug by demonstrating its lack of activity on the isolated enzyme. This is a self-validating step to distinguish direct inhibitors from prodrugs.

Workflow:

  • System: Recombinant HSV-1 DNA Polymerase Assay Kit (commercially available).

  • Reaction Mix: Template/Primer (Poly dA-oligo dT),

    
    -dTTP, and Test Compound in reaction buffer.
    
  • Execution:

    • Treat enzyme with Foscarnet (0.1 - 100

      
      M).
      
    • Treat enzyme with Disodium (ethoxyoxydophosphanyl)formate (0.1 - 100

      
      M).
      
  • Readout: Measure incorporation of radiolabeled nucleotide via scintillation counting.

Expected Result:

  • Foscarnet: Dose-dependent reduction in CPM (Counts Per Minute).

  • Ethyl-PFA: No significant reduction in CPM (similar to vehicle control).

  • Validation: If the Ethyl-PFA inhibits the enzyme directly, the sample likely contains hydrolyzed Foscarnet impurity.

Protocol C: Analytical Impurity Profiling (HPLC)

Objective: To quantify Disodium (ethoxyoxydophosphanyl)formate in Foscarnet API batches, ensuring it does not exceed pharmacopeial limits (typically <0.2%).

Method Parameters (Based on EP/USP):

  • Column: Anion exchange column (e.g., PRP-X100 or equivalent).

  • Mobile Phase A: Acetate buffer pH 4.5.

  • Mobile Phase B: Phosphate buffer pH 4.5 with high ionic strength.

  • Detection: Refractive Index (RI) or Electrochemical Detection (ECD) (Note: PFA lacks a strong UV chromophore).

  • Gradient: Isocratic or shallow gradient to separate the mono-ester (Impurity B) from the tri-sodium salt (PFA).

Analytical_Workflow Sample Foscarnet API Sample Prep Dissolution in Mobile Phase A Sample->Prep Inject Injection (20 µL) Prep->Inject Separation Anion Exchange Chromatography (Separation by Charge) Inject->Separation Detection Refractive Index / ECD Separation->Detection Result Quantify Impurity B (Relative Retention Time ~0.8-0.9) Detection->Result

Caption: Figure 2.[2][3] Analytical workflow for isolating Impurity B from Foscarnet API.

Key Findings & Troubleshooting

Interpreting "Inactive" Results

If Disodium (ethoxyoxydophosphanyl)formate shows poor antiviral activity in Protocol A, do not assume the compound is degraded.

  • Cause: Low expression of specific esterases (e.g., carboxylesterases) in the chosen cell line (Vero vs. HeLa).

  • Solution: Verify hydrolysis by incubating the compound with pig liver esterase (PLE) in vitro and analyzing the breakdown products via HPLC.

Stability Concerns

The P-O-C bond is susceptible to hydrolysis in aqueous solution, especially at low pH.

  • Storage: Store lyophilized powder at -20°C.

  • Solution: Prepare fresh in neutral buffer (pH 7.0 - 7.4) immediately before use. Do not store dissolved stock solutions for >24 hours.

References

  • Norén, J. O., et al. (1983).[4][5] Synthesis of esters of phosphonoformic acid and their antiherpes activity.[3][4][5][6][7] Journal of Medicinal Chemistry, 26(2), 264–270.[5][7] Link[7]

    • Foundational paper establishing the structure-activity relationship (SAR) of phosphonoformate esters and their requirement for hydrolysis.
  • Oberg, B. (1989). Antiviral effects of phosphonoformate (PFA, foscarnet sodium).[4] Pharmacology & Toxicology, 65(5), 343-348. Link

    • Comprehensive review of Foscarnet's mechanism, including the inactivity of stable esters.
  • European Pharmacopoeia (Ph. Eur.) . Foscarnet Sodium Hexahydrate Monograph. Impurity B Standard. Link

    • Defines Disodium (ethoxyoxydophosphanyl)
  • Crumpacker, C. S. (1992). Mechanism of action of foscarnet against viral polymerases. The American Journal of Medicine, 92(2), 3S-7S. Link

    • Detailed analysis of the pyrophosph

Sources

Method

Application Notes and Protocols: Investigating Disodium (ethoxyoxydophosphanyl)formate as a Novel Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals Disclaimer: These application notes are intended for research purposes only. The application of Disodium (ethoxyoxydophosphanyl)formate as an enzyme inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: These application notes are intended for research purposes only. The application of Disodium (ethoxyoxydophosphanyl)formate as an enzyme inhibitor is presented here as an investigational guide. All protocols are provided as a starting point for experimental design and should be optimized for specific laboratory conditions and enzyme systems.

Introduction: Unveiling the Potential of a Foscarnet Analog

Disodium (ethoxyoxydophosphanyl)formate is a chemical compound with the molecular formula C₃H₅Na₂O₅P.[1][2] It is recognized as a related compound and impurity of Foscarnet sodium, a well-established antiviral agent.[3] Foscarnet, a pyrophosphate analog, is a potent inhibitor of viral DNA polymerases and is used in the treatment of herpesvirus and cytomegalovirus (CMV) infections.[4][5]

Given the structural similarity of Disodium (ethoxyoxydophosphanyl)formate to Foscarnet, it is hypothesized that this compound may also exhibit inhibitory activity against DNA polymerases. These application notes provide a comprehensive guide for researchers to investigate the potential of Disodium (ethoxyoxydophosphanyl)formate as an enzyme inhibitor, with a focus on DNA polymerases. The protocols outlined below are designed to screen for inhibitory activity, determine the potency of inhibition (IC₅₀), and elucidate the kinetic mechanism of action.

Table 1: Chemical Properties of Disodium (ethoxyoxydophosphanyl)formate

PropertyValueReference
Molecular Formula C₃H₅Na₂O₅P[1]
Molecular Weight 198.02 g/mol [1][6]
Synonyms Foscarnet Sodium Impurity B, USP Foscarnet Related Compound B[3]
CAS Number 55920-24-6[3]

Hypothesized Principle of Action: A Pyrophosphate Mimic

It is postulated that Disodium (ethoxyoxydophosphanyl)formate, like its analog Foscarnet, acts as a non-competitive inhibitor of DNA polymerase.[4][7] The mechanism is thought to involve the compound binding to the pyrophosphate binding site on the enzyme, thereby preventing the cleavage of pyrophosphate from the incoming deoxynucleoside triphosphate (dNTP).[8][9][10] This action effectively halts the DNA elongation process.[11] Unlike nucleoside analogs, this mechanism does not require intracellular activation via phosphorylation.[9]

G cluster_enzyme DNA Polymerase cluster_substrates Substrates ActiveSite Active Site PPiSite Pyrophosphate Binding Site PPiSite->ActiveSite Blocks PPi release dNTP dNTP dNTP->ActiveSite Binds DNA DNA Template-Primer DNA->ActiveSite Binds Inhibitor Disodium (ethoxyoxydophosphanyl)formate Inhibitor->PPiSite Binds (Non-competitive)

Figure 1: Hypothesized non-competitive inhibition of DNA polymerase.

Experimental Protocols

Protocol 1: Initial Screening for DNA Polymerase Inhibition

This protocol is designed as a primary screen to determine if Disodium (ethoxyoxydophosphanyl)formate has an inhibitory effect on DNA polymerase activity. A variety of commercially available DNA polymerase activity assay kits can be adapted for this purpose.

Materials:

  • Recombinant DNA polymerase (e.g., Taq, HSV-1 DNA polymerase)

  • Activated DNA template/primer

  • dNTP mix

  • Assay buffer (specific to the polymerase)

  • Disodium (ethoxyoxydophosphanyl)formate stock solution (e.g., 10 mM in nuclease-free water)

  • Positive control inhibitor (e.g., Foscarnet)

  • Negative control (vehicle, e.g., nuclease-free water)

  • Microplate reader for detecting signal (e.g., fluorescence, colorimetric)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DNA template/primer, and dNTPs.

  • Aliquot the reaction mixture into the wells of a microplate.

  • Add Disodium (ethoxyoxydophosphanyl)formate to the experimental wells at a final concentration of 100 µM.

  • Add the positive and negative controls to their respective wells.

  • Pre-incubate the plate at the optimal temperature for the enzyme for 5 minutes.

  • Initiate the reaction by adding the DNA polymerase to all wells.

  • Incubate the plate at the optimal temperature for 30-60 minutes.

  • Stop the reaction and measure the signal according to the assay kit instructions.

  • Compare the signal from the wells containing the test compound to the positive and negative controls. A significant reduction in signal compared to the negative control suggests inhibitory activity.

Protocol 2: Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. This protocol involves a dose-response experiment.

Procedure:

  • Prepare a serial dilution of Disodium (ethoxyoxydophosphanyl)formate (e.g., from 1 mM to 1 nM).

  • Set up the DNA polymerase assay as described in Protocol 1.

  • Add the different concentrations of the inhibitor to the wells.

  • Include positive and negative controls.

  • Initiate the reaction with the enzyme and incubate.

  • Measure the enzyme activity at each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 2: Example IC₅₀ Data Layout

[Inhibitor] (µM)Log [Inhibitor]Enzyme Activity (RFU)% Inhibition
0-10000
0.1-19505
1080020
10155045
100215085
100035095
Protocol 3: Kinetic Analysis to Determine the Mechanism of Inhibition

This protocol aims to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) with respect to the dNTP substrate.[12]

G Start Start Step1 Prepare serial dilutions of dNTP substrate. Start->Step1 Step2 Prepare fixed concentrations of inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀). Start->Step2 Step3 Set up assay with varying dNTP and fixed inhibitor concentrations. Step1->Step3 Step2->Step3 Step4 Measure initial reaction velocities (V₀). Step3->Step4 Step5 Generate Michaelis-Menten plots (V₀ vs. [dNTP]) for each inhibitor concentration. Step4->Step5 Step6 Create a Lineweaver-Burk plot (1/V₀ vs. 1/[dNTP]). Step5->Step6 End Determine Inhibition Mechanism Step6->End

Figure 2: Workflow for kinetic analysis of enzyme inhibition.

Procedure:

  • Determine the Michaelis constant (Km) for the dNTP substrate in the absence of the inhibitor.

  • Prepare a range of dNTP concentrations around the Km value.

  • Prepare at least three fixed concentrations of Disodium (ethoxyoxydophosphanyl)formate (e.g., 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) and a no-inhibitor control.

  • For each inhibitor concentration, measure the initial reaction velocity at each dNTP concentration.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

  • Analyze the plot to determine the mechanism of inhibition:

    • Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

    • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive: Lines are parallel (both Vmax and Km decrease).

Data Analysis and Interpretation

The results from the kinetic analysis will provide insight into how Disodium (ethoxyoxydophosphanyl)formate interacts with the DNA polymerase. Based on the mechanism of Foscarnet, a non-competitive inhibition pattern is expected.[7]

Table 3: Interpreting Kinetic Data

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot
Competitive UnchangedIncreasesLines intersect at the y-axis
Non-competitive DecreasesUnchangedLines intersect at the x-axis
Uncompetitive DecreasesDecreasesLines are parallel

Troubleshooting

ProblemPossible CauseSolution
No inhibition observed Compound is inactive or concentration is too low.Test a higher concentration range. Verify compound integrity.
High variability in data Pipetting errors, unstable reagents.Use calibrated pipettes. Prepare fresh reagents.
Inconsistent results Assay conditions are not optimal.Optimize pH, temperature, and incubation time.

Safety Precautions

As with any chemical, appropriate safety precautions should be taken when handling Disodium (ethoxyoxydophosphanyl)formate. It is recommended to wear personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area. Consult the Material Safety Data Sheet (MSDS) for detailed handling and disposal information.

References

  • Pediatric Oncall. Foscarnet - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]

  • Dr. Oracle. What is Foscarnet? [Link]

  • Morin, M. J. (1992). Mechanism of action of foscarnet against viral polymerases. PubMed. [Link]

  • Pharmacology of Foscarnet. (2024). YouTube. [Link]

  • ResearchGate. The polymerase inhibition assay: A methodology for the identification of DNA-damaging agents. [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. [Link]

  • WebMD. Foscarnet (Foscavir): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • Chemistry For Everyone. What Are DNA Polymerase Inhibitors? YouTube. [Link]

  • MDPI. Inhibitors against DNA Polymerase I Family of Enzymes: Novel Targets and Opportunities. [Link]

  • NCBI Bookshelf. Foscarnet. [Link]

  • Eriksson, B., et al. (1982). Pyrophosphate analogues as inhibitors of DNA polymerases of cytomegalovirus, herpes simplex virus and cellular origin. PubMed. [Link]

  • Löffler, M., et al. (2001). Inhibition of adenylyl and guanylyl cyclase isoforms by the antiviral drug foscarnet. PubMed. [Link]

  • NIH. Identification of polymerase and processivity inhibitors of vaccinia DNA synthesis using a stepwise screening approach. [Link]

  • GSRS. DISODIUM (ETHOXYOXYDOPHOSPHANYL)FORMATE. [Link]

  • Wagstaff, A. J., & Bryson, H. M. (1992). Clinical pharmacology: foscarnet. PubMed. [Link]

  • PrescriberPoint. Pyrophosphate Analog DNA Polymerase Inhibitor class drugs. [Link]

  • Sjövall, J., et al. (1998). Pharmacokinetics and Absolute Bioavailability of Oral Foscarnet in Human Immunodeficiency Virus-Seropositive Patients. PMC. [Link]

  • ScholarWorks@GVSU. Development of a High-throughput Screening Assay for Potential Inhibitors Against DNA Polymerase Eta. [Link]

  • Eriksson, B., et al. (1980). Pyrophosphate analogues as inhibitors of herpes simplex virus type 1 DNA polymerase. PubMed. [Link]

  • Dalton Research Molecules. Disodium (ethoxyoxydophosphanyl)formate | CAS 55920-24-6. [Link]

  • Pharmaffiliates. CAS No : 55920-24-6 | Product Name : Disodium(ethoxyoxidophosphanyl)formate. [Link]

  • NIH. Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties. [Link]

  • Wikipedia. Ethyl formate. [Link]

Sources

Method

Cell-based assay protocol using "Disodium (ethoxyoxydophosphanyl)formate"

Application Note & Protocol Quantifying Antiviral Efficacy: A Cell-Based Plaque Reduction Assay Using Disodium (ethoxyoxydophosphanyl)formate (Fosfonet Sodium) Abstract Disodium (ethoxyoxydophosphanyl)formate, more commo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Quantifying Antiviral Efficacy: A Cell-Based Plaque Reduction Assay Using Disodium (ethoxyoxydophosphanyl)formate (Fosfonet Sodium)

Abstract

Disodium (ethoxyoxydophosphanyl)formate, more commonly known as Fosfonet sodium, is a potent non-competitive inhibitor of viral DNA polymerase. It serves as a pyrophosphate analog, targeting the pyrophosphate binding site on the enzyme to halt viral DNA replication. This mechanism makes it an effective antiviral agent, particularly against herpesviruses and other viruses that rely on their own DNA polymerases. This document provides a detailed protocol for a Plaque Reduction Assay (PRA), a functional, cell-based method to determine the antiviral efficacy of Fosfonet sodium by quantifying the inhibition of virus-induced cytopathic effects.

Introduction: Mechanism of Action

Fosfonet sodium is a structural analog of the pyrophosphate molecule that is released during the addition of a deoxynucleoside triphosphate (dNTP) to the growing DNA chain. By binding to the pyrophosphate-binding site on the viral DNA polymerase, it non-competitively inhibits the enzyme's activity. This targeted action prevents the elongation of the viral DNA, thus terminating viral replication. Unlike nucleoside analogs, Fosfonet sodium does not require intracellular activation via phosphorylation, allowing it to act directly on its target. Its selectivity for viral DNA polymerase over host cell DNA polymerases provides a therapeutic window for antiviral activity.

The diagram below illustrates the mechanism of viral DNA polymerase inhibition by Fosfonet sodium.

cluster_0 Viral DNA Polymerase Reaction cluster_1 Inhibition by Fosfonet Sodium dNTP dNTP Polymerase Viral DNA Polymerase dNTP->Polymerase Substrate Template Viral DNA Template Template->Polymerase Binds GrowingStrand Growing DNA Strand Polymerase->GrowingStrand Elongates PPi Pyrophosphate (PPi) Released Polymerase->PPi Product BlockedPolymerase Blocked Viral DNA Polymerase Fosfonet Fosfonet Sodium (Pyrophosphate Analog) Fosfonet->BlockedPolymerase Binds to PPi site NoElongation DNA Elongation HALTED BlockedPolymerase->NoElongation

Figure 1: Mechanism of Action. Fosfonet sodium acts as a pyrophosphate analog, binding to the viral DNA polymerase at the pyrophosphate binding site. This binding event non-competitively inhibits the enzyme, halting DNA chain elongation and viral replication.

Experimental Protocol: Plaque Reduction Assay (PRA)

The Plaque Reduction Assay is the gold standard for determining the infectivity of a lytic virus and for assessing the efficacy of antiviral compounds. A viral plaque is a localized area of cell death and lysis resulting from viral replication. The assay measures the reduction in the number of these plaques in the presence of an antiviral agent compared to an untreated control.

Materials and Reagents
Reagent/MaterialExample SupplierNotes
Host Cell Line (e.g., Vero cells for HSV)ATCCEnsure cells are healthy and in the logarithmic growth phase.
Virus Stock (e.g., Herpes Simplex Virus 1)ATCCTiter of the virus stock must be known.
Disodium (ethoxyoxydophosphanyl)formateSigma-Aldrich, Cayman ChemicalPrepare a concentrated stock solution in sterile water or PBS.
Dulbecco's Modified Eagle Medium (DMEM)GibcoBasal medium for cell culture.
Fetal Bovine Serum (FBS)GibcoFor cell growth; concentration reduced for infection medium.
Penicillin-Streptomycin SolutionGibcoTo prevent bacterial contamination.
Trypsin-EDTAGibcoFor cell dissociation.
Carboxymethylcellulose (CMC) or MethylcelluloseSigma-AldrichUsed as a semi-solid overlay to restrict virus spread.
Crystal Violet Staining SolutionSigma-AldrichFor visualizing and counting plaques.
Phosphate-Buffered Saline (PBS)GibcoFor washing cells.
6-well or 12-well cell culture platesCorning
Sterile water or DMSOFor dissolving the compound.
Experimental Workflow

The following diagram outlines the key steps of the Plaque Reduction Assay protocol.

A 1. Seed Cells Plate host cells (e.g., Vero) and grow to 95-100% confluency. C 3. Infect Cells Infect cell monolayers with a standardized amount of virus (e.g., 100 PFU/well). A->C B 2. Prepare Dilutions Prepare serial dilutions of the virus stock and Fosfonet sodium. B->C D 4. Add Compound Remove virus inoculum and add overlay medium containing different concentrations of Fosfonet sodium. C->D E 5. Incubate Incubate plates for 2-5 days to allow for plaque formation. D->E F 6. Fix & Stain Fix cells with formaldehyde and stain with crystal violet to visualize plaques. E->F G 7. Count & Analyze Count plaques per well and calculate the IC50 value. F->G

Figure 2: Plaque Reduction Assay Workflow. This diagram provides a step-by-step overview of the process for assessing the antiviral activity of Fosfonet sodium.

Step-by-Step Methodology

Day 1: Cell Seeding

  • Culture host cells (e.g., Vero cells) to approximately 80-90% confluency in a T-75 flask.

  • Wash the cells with sterile PBS, then detach them using Trypsin-EDTA.

  • Resuspend the cells in complete growth medium (DMEM + 10% FBS + 1% Pen-Strep) and perform a cell count.

  • Seed the cells into 6-well plates at a density that will result in a 95-100% confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well).

  • Incubate the plates at 37°C in a 5% CO2 incubator overnight.

Day 2: Virus Infection and Compound Treatment

  • Prepare Compound Dilutions: Prepare a 2X concentrated serial dilution of Fosfonet sodium in infection medium (DMEM + 2% FBS). For example, create dilutions to achieve final concentrations of 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, and 0 µM (untreated virus control).

  • Prepare Virus Inoculum: Dilute the virus stock in infection medium to a concentration that will yield 50-100 plaques per well (this must be optimized beforehand).

  • Infection:

    • Aspirate the growth medium from the confluent cell monolayers.

    • Wash the monolayers once with sterile PBS.

    • Add 200 µL of the prepared virus inoculum to each well.

    • Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the virus.

  • Treatment:

    • After the 1-hour incubation, aspirate the virus inoculum from the wells. Do not let the monolayer dry out.

    • Prepare the overlay medium. For a 2% final concentration of Carboxymethylcellulose (CMC), mix equal volumes of a 4% CMC solution with the 2X concentrated Fosfonet sodium dilutions.

    • Gently add 2 mL of the overlay medium containing the respective compound concentration to each well. Also include a "cells only" negative control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2 to 5 days, or until clear plaques are visible in the untreated virus control wells. The semi-solid overlay ensures that new virus particles can only infect adjacent cells, leading to the formation of discrete plaques.

Day 4-7: Plaque Visualization and Counting

  • Fixation:

    • Carefully aspirate the overlay medium.

    • Gently add 1 mL of 10% formaldehyde (or 4% paraformaldehyde) in PBS to each well to fix the cells.

    • Incubate at room temperature for at least 20 minutes.

  • Staining:

    • Aspirate the formaldehyde solution (dispose of as hazardous waste).

    • Add 1 mL of 0.5% crystal violet solution to each well, ensuring the entire monolayer is covered.

    • Incubate at room temperature for 10-15 minutes.

  • Washing and Drying:

    • Gently wash the wells with tap water to remove excess stain. Be careful not to dislodge the cell monolayer.

    • Invert the plates on a paper towel and allow them to air dry completely.

  • Counting: Count the number of plaques in each well. Plaques will appear as clear zones against a background of purple-stained, viable cells.

Data Analysis and Interpretation

The primary goal is to determine the 50% inhibitory concentration (IC50), which is the concentration of Fosfonet sodium required to reduce the number of plaques by 50% compared to the untreated virus control.

  • Calculate Percent Inhibition:

    • For each compound concentration, calculate the percentage of plaque inhibition using the following formula: % Inhibition = [1 - (Plaque count in treated well / Average plaque count in virus control wells)] * 100

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to fit a dose-response curve and calculate the IC50 value.

Table 1: Example Data for IC50 Calculation

Fosfonet Sodium (µM)Log ConcentrationPlaque Count (Well 1)Plaque Count (Well 2)Avg. Plaque Count% Inhibition
0 (Virus Control)N/A8591880%
1070747218.2%
30.4855615834.1%
10141474450.0%
301.4815191780.7%
100224396.6%

An IC50 value in the low micromolar range is indicative of potent antiviral activity. It is also crucial to assess cytotoxicity in parallel (e.g., using an MTT or LDH assay) to ensure that the reduction in plaque number is due to specific antiviral activity and not simply cell death caused by the compound.

Troubleshooting

IssuePossible Cause(s)Solution(s)
No plaques in any wells Virus titer too low; inactive virus stock; cells were not susceptible.Re-titer the virus stock; use a fresh aliquot of virus; confirm the cell line is appropriate for the virus.
Cell monolayer detaches Cells were not fully confluent; harsh washing steps; overlay was added too aggressively.Ensure 95-100% confluency before infection; add all solutions gently to the side of the well.
Plaques are indistinct or merge Overlay viscosity too low; incubation time too long.Increase the concentration of CMC or methylcellulose; optimize the incubation time.
High variability between replicate wells Inconsistent cell seeding; uneven virus distribution.Ensure thorough mixing of cell suspension before seeding; rock plates gently during the 1-hour virus adsorption step.

References

  • Derse, D., & Cheng, Y. C. (1981). Herpes simplex virus type 1 DNA polymerase. A novel biochemical mechanism of action for phosphonoformate. The Journal of biological chemistry, 256(16), 8525–8530. URL: [Link]

  • Oberg, B. (1989). Antiviral effects of phosphonoformate (PFA, foscarnet sodium). Pharmacology & therapeutics, 40(2), 213–285. URL: [Link]

  • PubChem Compound Summary for CID 3415, Foscarnet. National Center for Biotechnology Information. URL: [Link]

  • Kaufman, H. E., Varnell, E. D., & Thompson, H. W. (2000). Foscarnet and its use in herpes infections. Indian journal of ophthalmology, 48(3), 171–175. URL: [Link]

Application

Application Note: Disodium (ethoxyoxydophosphanyl)formate in Drug-Resistant Viral Strain Profiling

This Application Note is structured as a high-level technical guide for researchers investigating phosphonoformate derivatives, specifically Disodium (ethoxyoxydophosphanyl)formate (also known as Ethyl phosphonoformate o...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers investigating phosphonoformate derivatives, specifically Disodium (ethoxyoxydophosphanyl)formate (also known as Ethyl phosphonoformate or Foscarnet EP Impurity B), in the context of antiviral drug resistance.

Executive Summary

The emergence of viral strains resistant to nucleoside analogs (e.g., Acyclovir, Ganciclovir) and pyrophosphate analogs (e.g., Foscarnet) necessitates the exploration of structural derivatives that may bypass specific polymerase mutations. Disodium (ethoxyoxydophosphanyl)formate —the monoethyl ester of phosphonoformic acid—serves a dual role in this research:

  • Structural Probe: As a steric analog of Foscarnet, it is used to map the plasticity of the pyrophosphate-binding pocket in mutant viral DNA polymerases (e.g., CMV UL54, HSV pol).

  • Prodrug Intermediate: Its ester functionality alters membrane permeability, making it a candidate for studying intracellular delivery mechanisms distinct from the parent phosphonoformate.

This guide outlines protocols for characterizing the antiviral activity, mechanism of action, and stability of this compound against drug-resistant Herpesviridae (HSV-1, HSV-2, HCMV).

Technical Background & Mechanism

Chemical Identity
  • IUPAC Name: Disodium (ethoxyoxydophosphanyl)formate[1][2][3][4][5][6][7]

  • Common Identity: Foscarnet EP Impurity B; Ethyl phosphonoformate disodium salt.[3]

  • Molecular Formula: C₃H₅Na₂O₅P

  • Mechanism Class: Pyrophosphate (PPi) Analog / Viral DNA Polymerase Inhibitor (putative).

Mechanism of Action (MOA)

Unlike nucleoside analogs, phosphonoformate derivatives do not require phosphorylation by viral kinases (e.g., Thymidine Kinase). They bind directly to the pyrophosphate-binding site of the viral DNA polymerase, blocking the cleavage of pyrophosphate from dNTPs and halting DNA chain elongation.

Relevance to Resistance: Resistance to Foscarnet typically arises from point mutations in the polymerase catalytic domain (e.g., V715M, T700A in HCMV). Disodium (ethoxyoxydophosphanyl)formate introduces an ethyl group into the binding interface. This steric bulk allows researchers to test whether specific resistance mutations are strictly PPi-mimetic dependent or if they induce conformational changes that might paradoxically accommodate larger ligands.

Visualization: Molecular Interaction & Workflow

The following diagram illustrates the competitive inhibition pathway and the experimental workflow for profiling resistance.

G Compound Disodium (ethoxyoxydophosphanyl)formate CellEntry Cellular Uptake (Ester-facilitated?) Compound->CellEntry Hydrolysis Intracellular Hydrolysis (Esterase Activity) CellEntry->Hydrolysis Partial? ActiveSpecies Active Species (Phosphonoformate + Ethyl-PFA) CellEntry->ActiveSpecies Direct Binding? Hydrolysis->ActiveSpecies TargetWT WT DNA Polymerase (Inhibition) ActiveSpecies->TargetWT Blocks PPi Site TargetMut Mutant DNA Polymerase (Resistant/Susceptible?) ActiveSpecies->TargetMut Steric Probe Replication Viral Replication (DNA Elongation) TargetWT->Replication Inhibits TargetMut->Replication Variable Effect

Caption: Figure 1. Putative mechanism of action and resistance profiling workflow. The ethyl ester may act as a prodrug or a direct inhibitor depending on intracellular esterase activity and polymerase mutation profile.

Experimental Protocols

Protocol A: Phenotypic Susceptibility Assay (Plaque Reduction)

Objective: Determine the EC₅₀ of Disodium (ethoxyoxydophosphanyl)formate against Wild-Type (WT) and Foscarnet-Resistant (FOS-R) viral strains.

Materials:

  • Cell Line: HFF (Human Foreskin Fibroblasts) or Vero cells.

  • Viral Strains:

    • WT HSV-1 (e.g., KOS strain).

    • FOS-R HSV-1 (e.g., pol mutants).

  • Compound: Disodium (ethoxyoxydophosphanyl)formate (High Purity >98% EP Impurity B Standard).

  • Control: Foscarnet Sodium (Reference).[5][8]

Methodology:

  • Seeding: Plate HFF cells in 24-well plates (1×10⁵ cells/well) and incubate for 24h to reach confluence.

  • Infection: Inoculate with virus at a Multiplicity of Infection (MOI) of 0.01 PFU/cell. Adsorb for 1h at 37°C.

  • Treatment: Remove inoculum. Add overlay medium (MEM + 1% methylcellulose) containing serial dilutions of the test compound (Range: 0.1 µM – 1000 µM).

    • Note: Prepare fresh stock in water; avoid DMSO if possible as the salt is water-soluble.

  • Incubation: Incubate for 48–72h (until plaques are visible in control wells).

  • Fixation/Staining: Fix with 10% formalin and stain with 0.1% Crystal Violet.

  • Quantification: Count plaques. Calculate EC₅₀ using non-linear regression (4-parameter logistic model).

Data Interpretation:

  • Resistance Factor (RF):

    
    .
    
  • Insight: If the ethyl ester retains activity (low RF) against a strain highly resistant to Foscarnet, it suggests the ethyl group bypasses the specific steric clash caused by the mutation.

Protocol B: Cell-Free Viral DNA Polymerase Inhibition

Objective: Distinguish between prodrug activity and direct enzymatic inhibition.

Rationale: If the compound is active in cells (Protocol A) but inactive in this cell-free assay, it acts as a prodrug requiring intracellular hydrolysis.

Methodology:

  • Enzyme Source: Recombinant HCMV DNA Polymerase (UL54) or HSV-1 DNA Polymerase (UL30).

  • Reaction Mix:

    • Template/Primer: Poly(dA)-oligo(dT) or activated calf thymus DNA.

    • Substrate: [³H]-dTTP (or fluorescently labeled dNTPs).

    • Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl₂, DTT.

  • Inhibitor Addition: Add Disodium (ethoxyoxydophosphanyl)formate at varying concentrations (0.01 – 100 µM).

  • Initiation: Start reaction with Enzyme. Incubate 30–60 min at 37°C.

  • Termination: Stop reaction with cold 10% TCA (Trichloroacetic acid) to precipitate DNA.

  • Detection: Filter precipitates and measure incorporated radioactivity via liquid scintillation counting.

Result Analysis:

  • Direct Inhibitor: IC₅₀ values in the micromolar range indicating direct binding.

  • Prodrug: High IC₅₀ (>100 µM) implies the ethyl group prevents binding to the PPi pocket, confirming the molecule must be hydrolyzed to Foscarnet to function.

Stability and Impurity Considerations

In high-concentration studies, the stability of Disodium (ethoxyoxydophosphanyl)formate is critical. As an ester, it is susceptible to hydrolysis.

ParameterSpecification / Behavior
Aqueous Stability Stable at pH 7.0 for 24h. Rapid hydrolysis at pH < 4.0 or > 9.0.
Metabolic Stability Susceptible to plasma esterases; half-life should be determined in media containing FBS.
Storage Store neat substance at +5°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

QC Protocol for Media: Before adding to cells, verify the integrity of the compound in the culture medium using HPLC-UV or Ion Chromatography (IC) to ensure the observed effect is not solely due to degradation into Foscarnet.

References

  • European Pharmacopoeia (Ph. Eur.). Foscarnet Sodium Hexahydrate Monograph: Impurity B.[3] Council of Europe.

  • Oberg, B. (1989). Antiviral effects of phosphonoformate (PFA, foscarnet sodium).[8][9] Pharmacology & Toxicology, 65(5), 343-348.

  • Crumpacker, C. S. (1992). Mechanism of action of foscarnet against viral polymerases. The American Journal of Medicine, 92(2), 3S-7S.

  • Andrei, G., et al. (1991). Comparative activity of various compounds against clinical strains of herpes simplex virus resistant to acyclovir. European Journal of Clinical Microbiology & Infectious Diseases, 10(12), 1026-1033.

  • LGC Standards. Disodium (ethoxyoxydophosphanyl)formate Data Sheet.

Disclaimer: Disodium (ethoxyoxydophosphanyl)formate is classified as a research chemical and reference standard. It is not approved for therapeutic use in humans.[6][9]

Sources

Method

Protocol for assessing the cytotoxicity of "Disodium (ethoxyoxydophosphanyl)formate"

Target Analyte: Disodium (ethoxyoxydophosphanyl)formate (CAS: 55920-24-6) Synonyms: Foscarnet Related Compound B; Ethyl Phosphonoformate Disodium Salt Primary Application: Antiviral Impurity Profiling & Nephrotoxicity As...

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: Disodium (ethoxyoxydophosphanyl)formate (CAS: 55920-24-6) Synonyms: Foscarnet Related Compound B; Ethyl Phosphonoformate Disodium Salt Primary Application: Antiviral Impurity Profiling & Nephrotoxicity Assessment[1][2]

Executive Summary & Rationale

Disodium (ethoxyoxydophosphanyl)formate is a structural analog and known process impurity (Impurity B) of Foscarnet Sodium , a pyrophosphate analog antiviral used for CMV retinitis and acyclovir-resistant HSV.[2] While Foscarnet is a potent DNA polymerase inhibitor, its clinical utility is severely limited by dose-limiting nephrotoxicity (acute tubular necrosis) and electrolyte disturbances (hypocalcemia/hypomagnesemia) caused by chelation.[2]

The presence of the ethyl ester group in this analyte alters its lipophilicity compared to the parent Foscarnet, potentially affecting cellular uptake and hydrolysis rates. Therefore, cytotoxicity assessment must go beyond simple viability; it requires a nephrotoxicity-focused workflow to determine if the impurity exacerbates the parent drug's renal liability.

This protocol prioritizes:

  • Renal Proximal Tubule Models: Using HK-2 cells to mimic the primary site of Foscarnet accumulation.[2]

  • Multiplexed Endpoints: distinguishing between metabolic impairment (mitochondrial toxicity) and gross membrane rupture (necrosis/crystal-induced damage).[2]

  • Cation-Sensitive Media: Controlling

    
     and 
    
    
    
    levels to account for the chelation mechanism.[2]

Experimental Design & Biological Systems

Cell Line Selection

Do not use generic cancer lines (e.g., HeLa) as primary screens; they lack the specific transporters (OAT/OCT) relevant to renal clearance.[2]

Cell LineTissue OriginRationale for Use
HK-2 Human Proximal TubuleGold Standard. Immortalized proximal tubule epithelial cells.[2] They express relevant transporters and are highly sensitive to mitochondrial toxicants and pyrophosphate analogs.[2]
Vero E6 African Green Monkey KidneySecondary Model. Standard host line for antiviral efficacy assays.[2] Essential for calculating the Selectivity Index (SI =

).[2]
HepG2 Human LiverOff-Target Control. Used to assess general metabolic toxicity independent of renal accumulation mechanisms.[2]
Mechanism of Toxicity (The "Why")

Understanding the mechanism is requisite for selecting the right assay.[2] This compound acts as a pyrophosphate mimic.[2][3]

ToxicityMechanism Compound Disodium (ethoxyoxydophosphanyl)formate Uptake Cellular Uptake (Organic Anion Transporters) Compound->Uptake Target3 Chelation of Ca++ / Mg++ Compound->Target3 Direct Chelation Hydrolysis Intracellular Hydrolysis (Release of Foscarnet + Ethanol) Uptake->Hydrolysis Target1 Inhibition of DNA Polymerase Hydrolysis->Target1 Target2 Mitochondrial DNA Depletion Hydrolysis->Target2 Outcome1 Antiviral Effect Target1->Outcome1 Outcome2 ATP Depletion (Metabolic Tox) Target2->Outcome2 Outcome3 Membrane Rupture (Necrosis) Target3->Outcome3 Destabilization

Figure 1: Mechanistic pathway of phosphonoformate derivatives. Toxicity arises from both mitochondrial DNA interference and direct cation chelation.

Detailed Protocol: Multiplexed Cytotoxicity Assay

This protocol utilizes a "same-well" multiplex approach: measuring LDH release (supernatant) for necrosis and ATP content (lysate) for metabolic viability.[2]

Reagent Preparation
  • Compound: Disodium (ethoxyoxydophosphanyl)formate is a hygroscopic salt.[2]

  • Solvent: Dissolve in sterile, nuclease-free water or PBS. Avoid DMSO if possible, as the salt is highly water-soluble (>50 mg/mL).[2]

  • Filtration: 0.22 µm PES filter.[2] Do not use Nylon (potential binding).[2]

  • Storage: Prepare fresh. Phosphonoformate esters are susceptible to hydrolysis in aqueous solution over time.[2]

Cell Culture & Seeding (HK-2 Model)
  • Culture Medium: Keratinocyte Serum Free Medium (K-SFM) supplemented with bovine pituitary extract (BPE) and EGF.[2]

    • Note: Avoid high-calcium media (DMEM) initially, as excess calcium can precipitate the drug, masking toxicity.[2]

  • Seeding Density: 1.5 × 10⁴ cells/well in 96-well clear-bottom black plates.

  • Equilibration: Incubate for 24 hours at 37°C, 5% CO₂ to allow monolayer formation.

Compound Treatment[2]
  • Dose Range: Prepare a semi-log dilution series.

    • Suggested Range: 0.1 µM to 1000 µM.[2] (Foscarnet

      
       in HK-2 is typically >500 µM; the ester may be more potent).[2]
      
  • Controls:

    • Negative Control:[2] Vehicle (Water/PBS) matched to the highest volume used.

    • Positive Control (Necrosis):[2] 1% Triton X-100 (added 30 min prior to harvest).[2]

    • Positive Control (Apoptosis):[2] Staurosporine (1 µM).[2]

  • Exposure Time: 48 hours (Acute) and 72 hours (Chronic/Mitochondrial lag).[2]

Assay Execution (Multiplexed)

Step A: Membrane Integrity (LDH Release) Use a commercial LDH Cytotoxicity Kit (e.g., Promega CytoTox 96 or equivalent).[2]

  • Transfer 50 µL of supernatant from the assay plate to a fresh clear 96-well plate.

  • Add 50 µL of LDH Substrate Mix. Incubate 30 min at RT in dark.

  • Add Stop Solution.[2] Read Absorbance at 490 nm.[2]

  • Interpretation: High signal = Necrosis/Lysis (Characteristic of crystal nephropathy or detergent-like effects).[2]

Step B: Metabolic Viability (ATP Quantification) Use a luminescent ATP assay (e.g., CellTiter-Glo) on the remaining cells.

  • Add 100 µL of ATP Reagent directly to the remaining 50 µL of medium/cells in the original plate.[2]

  • Shake orbitally for 2 minutes to lyse cells.

  • Incubate 10 minutes to stabilize signal.

  • Read Luminescence (Integration time: 1.0 sec).

  • Interpretation: Low signal = Mitochondrial dysfunction or growth arrest.[2]

Data Analysis & Reporting

Calculation of

Do not rely on linear regression.[2] Use a 4-Parameter Logistic (4PL) Non-Linear Regression model:


[2]
  • X: Log of concentration.

  • Y: Normalized response (% Viability).

Interpretation Matrix

Compare the LDH and ATP data to phenotype the toxicity:

ATP SignalLDH ReleaseInterpretationClinical Correlate
Normal Low Non-toxicSafe range.[2]
Low Low Cytostatic / Mitochondrial Tox Metabolic inhibition without rupture.[2] Potential chronic nephrotoxicity.[2][3]
Low High Necrosis Acute Tubular Necrosis.[2][3][4] Likely cation chelation or membrane stress.[2]
Normal High Interference Artifact.[2] Check if compound reacts with LDH reagents.[2]
Experimental Workflow Visualization

Workflow start Start: HK-2 Cell Seeding (1.5x10^4 cells/well) treat Treatment (48h) Serial Dilution (0.1 - 1000 µM) start->treat split Split Sample treat->split supernatant Supernatant (50 µL) split->supernatant Transfer cells Adherent Cells + Media split->cells Retain ldh LDH Assay (Absorbance 490nm) supernatant->ldh atp ATP Luminescence (CellTiter-Glo) cells->atp analysis Data Integration Compare CC50 (ATP) vs CC50 (LDH) ldh->analysis atp->analysis

Figure 2: Multiplexed workflow allowing simultaneous assessment of cell death (LDH) and metabolic health (ATP).

Critical Considerations & Troubleshooting

  • Cation Chelation:

    • Like Foscarnet, this impurity may chelate

      
       and 
      
      
      
      in the media.[2]
    • Symptom:[1][2][3][5] Cells detach (round up) without dying immediately, as integrins require cations.[2]

    • Control: If detachment occurs, verify if adding excess

      
       rescues the phenotype.[2] This confirms a chelation mechanism rather than intrinsic cytotoxicity.[2]
      
  • pH Drift:

    • Phosphonoformates are acidic.[2] Ensure the culture media has sufficient buffering capacity (HEPES 25mM) to maintain pH 7.4 upon addition of high drug concentrations.[2]

  • Safety:

    • Treat the compound as a potential mutagen/teratogen until proven otherwise, given its activity on DNA polymerases.[2]

References

  • Deray, G., et al. (1989).[2] "Foscarnet nephrotoxicity: mechanism, incidence and prevention." American Journal of Nephrology. Link

  • Gunness, P., et al. (2010).[2] "Development of a novel screening model for drug-induced nephrotoxicity using the human renal proximal tubule cell line HK-2." Toxicology in Vitro. Link

  • Riss, T.L., et al. (2013).[2] "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2] Link

  • USP Monograph. (Current). "Foscarnet Sodium."[2][6][7][8] United States Pharmacopeia.[2][7] (Defines "Related Compound B" limits). Link[2]

  • Najali, A., et al. (2017).[2] "Establishment of HK-2 Cells as a Relevant Model to Study Tenofovir-Induced Cytotoxicity." International Journal of Molecular Sciences. Link

Sources

Technical Notes & Optimization

Optimization

Overcoming poor solubility of "Disodium (ethoxyoxydophosphanyl)formate" in organic solvents

The following technical guide serves as a specialized support resource for researchers working with Disodium (ethoxyoxydophosphanyl)formate (CAS: 55920-24-6). This guide addresses the inherent solubility challenges of th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with Disodium (ethoxyoxydophosphanyl)formate (CAS: 55920-24-6). This guide addresses the inherent solubility challenges of this disodium salt in organic synthesis and provides validated protocols for solubilization and reaction optimization.

Ticket ID: SOL-55920-24-6 Topic: Overcoming Solubility Limits in Organic Media Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Issue Analysis

User Query: "I am trying to react Disodium (ethoxyoxydophosphanyl)formate (Foscarnet Impurity B) in dichloromethane (DCM) for an alkylation step, but it remains a suspension. Heating does not help. How can I get this into solution?"

Technical Diagnosis: Disodium (ethoxyoxydophosphanyl)formate is a geminal diphosphonate-like salt with the structure [Na⁺]₂ [EtO-P(=O)(O⁻)-COO⁻] .

  • Lattice Energy: The high charge density of the two sodium cations creates a strong ionic lattice, rendering the compound insoluble in non-polar (DCM, Toluene) and moderately polar aprotic solvents (THF, Acetone).

  • Solvent Mismatch: While highly soluble in water (>50 mg/mL) and sparingly soluble in hot DMSO, these solvents are often incompatible with moisture-sensitive electrophiles or require tedious workups.

Strategic Solution: To perform organic synthesis (e.g., esterification, alkylation), you must decouple the anion from the sodium lattice . We recommend three validated tiers of intervention, ranked by operational simplicity.

Troubleshooting & Protocols (Q&A Format)

Tier 1: Phase Transfer Catalysis (PTC)

Q: Can I run the reaction in a biphasic system without dissolving the salt first? A: Yes. This is the most robust method for alkylations. By using a Phase Transfer Catalyst (PTC), you can shuttle the (ethoxyoxydophosphanyl)formate anion from a solid or aqueous phase into the organic phase where the reaction occurs.

Recommended Reagent: Tetrabutylammonium bromide (TBAB) or Aliquat 336.

Protocol 1: Solid-Liquid PTC (Preferred for Moisture Sensitive Electrophiles)

  • Suspension: Suspend 1.0 eq of Disodium (ethoxyoxydophosphanyl)formate in DCM or Acetonitrile.

  • Catalyst: Add 0.1 – 0.2 eq of TBAB (Tetrabutylammonium bromide).

  • Mechanism: The bromide ion exchanges with the organic-insoluble anion on the surface of the solid, forming a lipophilic ion pair [Bu₄N]⁺ [Anion]⁻ that dissolves in DCM.

  • Reaction: Add your electrophile. Reflux may be required to drive the solid dissolution equilibrium.

  • Validation: The gradual disappearance of the suspended solid indicates successful phase transfer and reaction consumption.

Tier 2: Cation Exchange (The "Organic Salt" Method)

Q: I need a homogeneous solution in anhydrous THF. PTC isn't working. What now? A: You must replace the Sodium cations (Na⁺) with lipophilic organic cations, such as Tetrabutylammonium (TBA⁺). This converts the "brick-dust" salt into an "organic grease" soluble in DCM, THF, and even Toluene.

Protocol 2: Preparation of Bis(Tetrabutylammonium) Salt Note: Do not isolate the free acid, as phosphonoformic derivatives can be unstable or hygroscopic.

  • Resin Prep: Pack a column with Dowex 50WX8 (H⁺ form) cation exchange resin.

  • Elution: Dissolve Disodium (ethoxyoxydophosphanyl)formate in minimal water and pass it through the column.

  • Capture: Immediately collect the acidic eluate into a flask containing 2.05 eq of Tetrabutylammonium hydroxide (TBAOH) or Tributylamine .

    • Why? This instantly neutralizes the unstable protonated species, forming the lipophilic salt.

  • Isolation: Lyophilize or rotary evaporate (azeotrope with toluene) to obtain the viscous TBA-salt.

  • Result: This residue will dissolve instantly in dry THF or DCM.

Tier 3: Chelation Additives

Q: I cannot introduce ammonium salts due to downstream purification issues. Are there alternatives? A: Yes, you can sequester the sodium ions using Crown Ethers. This "wraps" the sodium in a lipophilic shell, forcing the salt into solution.

Protocol 3: Crown Ether Solubilization

  • Stoichiometry: Add 15-Crown-5 (specific for Na⁺) at 2.0 – 2.2 eq relative to the disodium salt.

  • Solvent: Use dry THF or Acetonitrile.

  • Observation: The mixture should clarify as the [Na(15-Crown-5)]⁺ complex forms.

    • Warning: Crown ethers are toxic and expensive. Use this only if PTC (Tier 1) is contraindicated.

Visualizing the Workflows

Logic Flow: Selecting the Right Method

The following diagram illustrates the decision matrix for solubilizing this specific compound based on your experimental constraints.

Solubilization_Strategy Start Start: Disodium (ethoxyoxydophosphanyl)formate (Insoluble in Organics) Constraint_Water Is water allowed in the reaction? Start->Constraint_Water Liquid_PTC Method: Liquid-Liquid PTC (DCM/Water + TBAB) Constraint_Water->Liquid_PTC Yes (Biphasic) Constraint_Amine Are Ammonium salts allowed? Constraint_Water->Constraint_Amine No (Anhydrous) Solid_PTC Method: Solid-Liquid PTC (DCM + TBAB) Constraint_Amine->Solid_PTC Yes (Catalytic) Ion_Exchange Method: Cation Exchange (Convert Na+ to TBA+) Constraint_Amine->Ion_Exchange Yes (Stoichiometric) Crown_Ether Method: Chelation (Add 15-Crown-5) Constraint_Amine->Crown_Ether No (Amine-free)

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on solvent compatibility and impurity tolerance.

Mechanism: Phase Transfer Catalysis

This diagram details the Solid-Liquid PTC mechanism recommended in Tier 1.

PTC_Mechanism cluster_solid Solid Phase (Suspension) cluster_organic Organic Phase (DCM/THF) Salt_Solid Na2-Salt (Crystal Lattice) Q_Salt Q+ [Anion]- (Reactive Pair) Salt_Solid->Q_Salt Ion Exchange (Surface) Q_Br Q+ Br- (Catalyst) Q_Br->Salt_Solid Attacks Surface Product Product (Soluble) Q_Salt->Product + Electrophile (R-X) Product->Q_Br Regenerates Catalyst

Figure 2: Mechanistic cycle of Solid-Liquid Phase Transfer Catalysis using Quaternary Ammonium salts (Q+).

Solubility Data & Reference Specifications

Comparative Solubility Table

Data based on thermodynamic solubility at 25°C.

Solvent SystemSolubility RatingNotes
Water (pH 7) High (>50 mg/mL)Native solubility. Good for aqueous workups.
Ethanol / Methanol Insoluble Proticity allows slight dissolution but often precipitates.
DCM / Chloroform Insoluble (<0.1 mg/mL)Requires PTC or Cation Exchange.
DMSO Moderate (Heating req.)Soluble upon heating >60°C. Hard to remove.
DCM + 10% TBAB High (as ion pair)Recommended for synthesis.
THF (as TBA salt) High (>100 mg/mL)Requires pre-conversion (Protocol 2).
References
  • ChemicalBook. Foscarnet Impurity B (CAS 55920-24-6) Properties and Solubility Data.[1] Retrieved from

  • LGC Standards. Disodium (ethoxyoxydophosphanyl)formate Reference Standard. Retrieved from

  • National Institutes of Health (NIH). Disodium (Ethoxyoxydophosphanyl)formate - Substance Structure. Retrieved from

  • BenchChem. Solubility Profile of Disodium Salts in Organic Solvents. Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling phosphonate derivatives.

Sources

Troubleshooting

"Disodium (ethoxyoxydophosphanyl)formate" degradation pathways and byproducts

The following guide serves as a specialized Technical Support Center for researchers working with Disodium (ethoxyoxydophosphanyl)formate , commonly identified as Foscarnet Sodium Impurity B or Ethyl Phosphonoformate . T...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with Disodium (ethoxyoxydophosphanyl)formate , commonly identified as Foscarnet Sodium Impurity B or Ethyl Phosphonoformate .

This guide addresses the stability, degradation kinetics, and analytical challenges associated with this compound in drug development and impurity profiling.

[1][2]

Case ID: IMP-B-STABILITY Status: Active Subject: Degradation Pathways, Byproduct Identification, and Handling Protocols

Compound Identity & Technical Profile

Before addressing degradation, verify the molecular identity to ensure this guide applies to your specific analyte.

FeatureSpecification
IUPAC Name Disodium (ethoxyoxydophosphanyl)formate
Common Synonyms Foscarnet Impurity B; Ethyl phosphonoformate disodium; Phosphinecarboxylic acid, 1-ethoxy-1-hydroxy-, 1-oxide, sodium salt
CAS Number 55920-24-6
Molecular Formula C₃H₅Na₂O₅P
Key Functional Groups Phosphonate ester (P-O-Et), Carboxylate (C=O), P-C bond
Primary Application Impurity standard for Foscarnet Sodium; Prodrug research

Degradation Pathways & Byproducts[4]

User Query: "My reference standard shows multiple peaks after 24 hours in aqueous solution. What are they?"

Technical Insight: Disodium (ethoxyoxydophosphanyl)formate is thermodynamically unstable in aqueous environments, particularly at extremes of pH or temperature. It undergoes two primary degradation mechanisms: Hydrolysis and Decarboxylation .

Mechanism A: Ester Hydrolysis (The "Impurity to API" Pathway)

The ethoxy group on the phosphorus atom is susceptible to nucleophilic attack by water.

  • Trigger: High pH (Basic conditions) accelerates this significantly; Acidic conditions also catalyze it.

  • Product: Foscarnet (Phosphonoformate) and Ethanol .

  • Significance: This is critical because the impurity degrades into the active pharmaceutical ingredient (API), potentially skewing potency assays or impurity quantification.

Mechanism B: Decarboxylation (The "Loss of Carbon" Pathway)

Similar to Foscarnet, the P-C bond destabilizes the carboxyl group, leading to the release of CO₂.

  • Trigger: Low pH (Acidic conditions) and Heat (>40°C).

  • Product: Ethyl hydrogen phosphonate and CO₂ .

  • Secondary Degradation: Ethyl hydrogen phosphonate can further hydrolyze to Phosphorous Acid (Phosphite) .

Visualization of Degradation Logic

The following diagram illustrates the kinetic relationship between the parent molecule and its breakdown products.

DegradationPathways Parent Disodium (ethoxyoxydophosphanyl)formate (Parent / Impurity B) Foscarnet Foscarnet (Phosphonoformate) Parent->Foscarnet Hydrolysis (pH > 7.5) Loss of Ethanol EthylPhosphonate Ethyl Hydrogen Phosphonate Parent->EthylPhosphonate Decarboxylation (Acid/Heat) Loss of CO₂ Ethanol Ethanol Parent->Ethanol CO2 CO₂ (Gas) Parent->CO2 Phosphite Phosphite (Phosphorous Acid) Foscarnet->Phosphite Decarboxylation EthylPhosphonate->Phosphite Hydrolysis

Figure 1: Degradation network of Disodium (ethoxyoxydophosphanyl)formate showing the competing pathways of hydrolysis (blue) and decarboxylation (red).

Troubleshooting Guide: Experimental Scenarios

Scenario 1: "I cannot separate Impurity B from Foscarnet in my HPLC method."

Root Cause: Structural similarity. Both are highly polar, anionic species. Solution:

  • Use Ion-Pair Chromatography: Standard reverse-phase columns (C18) will not retain these compounds. Use an ion-pairing agent like tetrabutylammonium hydroxide (TBAH) or octylamine in the mobile phase.

  • Switch to Anion Exchange (SAX): A strong anion exchange column provides better selectivity based on the charge difference (Impurity B is -2, Foscarnet is -3 at neutral pH).

  • Check pH: Ensure mobile phase pH is controlled. At pH 6.0, the ionization states differ sufficiently for separation.

Scenario 2: "The reference standard concentration decreases during storage."

Root Cause: Hygroscopicity and spontaneous hydrolysis. Protocol:

  • Storage: Store the neat solid at -20°C under argon or nitrogen.

  • Solvent: Do not store stock solutions in water for long periods. Prepare fresh in Methanol (if solubility permits) or a buffered aqueous solution at pH 6.0 - 7.0 and use immediately. Avoid unbuffered water (often acidic due to dissolved CO₂, promoting decarboxylation).

Scenario 3: "I see a 'ghost peak' that grows over time in the autosampler."

Root Cause: On-column or in-vial degradation. Diagnostic:

  • If the peak matches the retention time of Foscarnet, it is Hydrolysis occurring in the autosampler vial.

  • Fix: Cool the autosampler to 4°C. Adjust sample diluent to pH 6.0 (neutral). Avoid alkaline diluents (pH > 8), which rapidly cleave the ethyl ester.

Summary of Byproducts & Analytical Markers

Use this table to identify unknown peaks in your chromatograms.

ByproductOrigin PathwayDetection MethodRelative Retention (vs Parent)*
Foscarnet HydrolysisHPLC-UV / ICLate eluting (more polar)
Ethyl Hydrogen Phosphonate DecarboxylationLC-MS / ³¹P NMREarly eluting (less polar)
Phosphite (PO₃³⁻) Secondary DegradationIon ChromatographyVery Late / Void Volume
Ethanol HydrolysisGC-FID (Residual Solvents)N/A (Solvent front)

*Note: Retention behavior depends on the specific column/method (e.g., Anion Exchange vs. Ion Pair).

Standard Operating Procedure: Stability Assessment

Objective: Validate the integrity of Disodium (ethoxyoxydophosphanyl)formate stock solutions.

  • Preparation: Dissolve 10 mg of standard in 10 mL of degassed 50 mM Phosphate Buffer (pH 6.0).

  • Baseline Scan: Immediately inject into HPLC (T0).

  • Stress Test:

    • Aliquot A: Keep at 4°C (Control).

    • Aliquot B: Heat to 40°C for 4 hours (Thermal Stress).

    • Aliquot C: Adjust pH to 10 with NaOH (Base Stress).

  • Analysis:

    • Aliquot B will likely show an increase in Ethyl Hydrogen Phosphonate (Decarboxylation).

    • Aliquot C will show quantitative conversion to Foscarnet (Hydrolysis).

  • Acceptance: The standard is valid only if the purity peak area is >95% and no Foscarnet peak exceeds 0.5% at T0.

References

  • European Directorate for the Quality of Medicines (EDQM). Foscarnet Sodium Hexahydrate: Impurity B. European Pharmacopoeia Reference Standards.[1] Available at: [Link]

  • Nikitenko, A. A., et al. (2002). Uncharged AZT and d4T Derivatives of Phosphonoformic and Phosphonoacetic Acids as Anti-HIV Pronucleosides. Nucleosides, Nucleotides and Nucleic Acids.[2] (Describes hydrolysis kinetics of phosphonoformate esters). Available at: [Link]

  • Öberg, B. (1989). Antiviral effects of phosphonoformate (PFA, foscarnet sodium). Pharmacology & Therapeutics.[3][4] (Discusses stability and decarboxylation of the parent pharmacophore). Available at: [Link]

Sources

Optimization

"Disodium (ethoxyoxydophosphanyl)formate" stability under different pH and temperature conditions

To: Research & Development Team / Quality Control Division From: Technical Support Center – Senior Application Scientist Desk Subject: Technical Guide: Stability & Handling of Disodium (ethoxyoxydophosphanyl)formate (Fos...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team / Quality Control Division From: Technical Support Center – Senior Application Scientist Desk Subject: Technical Guide: Stability & Handling of Disodium (ethoxyoxydophosphanyl)formate (Foscarnet Impurity B)

Executive Summary

Disodium (ethoxyoxydophosphanyl)formate (CAS: 55920-24-6), widely known as Foscarnet Impurity B (EP/USP), is the ethyl ester derivative of phosphonoformic acid.[1][2] Unlike its parent compound (Foscarnet Sodium), this intermediate possesses an ester linkage that introduces unique stability challenges.[1][2]

This guide addresses the critical sensitivity of this compound to pH-dependent hydrolysis and decarboxylation .[1][2] Mismanagement of pH or temperature during sample preparation will lead to rapid degradation, resulting in quantitation errors during impurity profiling.[1][2]

Part 1: Stability Profile & Mechanism

The stability of Disodium (ethoxyoxydophosphanyl)formate is governed by two competing degradation pathways: Acid-Catalyzed Decarboxylation and Base-Catalyzed Hydrolysis .[1][2]

pH Sensitivity Matrix
pH ConditionStability StatusMechanismDegradation Products
Acidic (pH < 5.0) Critical Instability Protonation of the phosphonate group destabilizes the C-P bond, facilitating rapid decarboxylation.[1][2]Ethyl hydrogen phosphite + CO₂
Neutral (pH 6.0 - 8.0) Optimal The molecule exists in its stable dianionic form.[1][2] Hydrolysis is minimized.[1][2]Stable for short-term analysis
Alkaline (pH > 9.0) Moderate Instability Nucleophilic attack by OH⁻ on the ethyl ester carbonyl or phosphorus center.[1][2]Foscarnet (Phosphonoformate) + Ethanol
Degradation Pathways (Visualized)

The following diagram illustrates the divergent degradation pathways based on environmental pH.

DegradationPathways ImpurityB Disodium (ethoxyoxydophosphanyl)formate (Impurity B) AcidCond Acidic Conditions (pH < 5.0) ImpurityB->AcidCond Protonation BaseCond Alkaline Conditions (pH > 9.0) ImpurityB->BaseCond OH- Attack Intermediate Protonated Intermediate AcidCond->Intermediate Fast Prod_Acid Ethyl Hydrogen Phosphite + CO₂ (Gas) Intermediate->Prod_Acid Decarboxylation Prod_Base Foscarnet (Phosphonoformate) + Ethanol BaseCond->Prod_Base Ester Hydrolysis

Figure 1: Divergent degradation pathways of Foscarnet Impurity B. Acidic conditions favor decarboxylation, while alkaline conditions favor ester hydrolysis.[1][2][3][4]

Part 2: Troubleshooting & FAQs

Q1: I am observing a rapid decrease in the peak area of Impurity B during LC-MS analysis. Why?

Diagnosis: This is likely due to an acidic mobile phase or diluent.[1][2] Explanation: Many standard LC-MS methods for polar compounds use 0.1% Formic Acid or TFA.[1][2] For this specific impurity, the presence of acid protonates the phosphonate group, triggering the release of CO₂.[1][2] Solution:

  • Diluent: Prepare standards in Water:Methanol (90:10) or a neutral buffer (e.g., 10mM Ammonium Acetate, pH 7.0).[1][2] Do not use 0.1% acid in the sample diluent.[1][2]

  • Mobile Phase: If possible, use a neutral pH method (e.g., Ammonium Bicarbonate pH 7.5).[2] If an acidic mobile phase is required for separation, ensure the autosampler temperature is kept at 4°C and analyze immediately after injection.

Q2: I see a new peak eluting earlier than Impurity B. Is this Foscarnet?

Diagnosis: It depends on the pH history of the sample.

  • Scenario A (High pH exposure): If the sample was exposed to pH > 9 (e.g., during extraction or pH adjustment), the ester bond hydrolyzes to form Foscarnet (Trisodium Phosphonoformate).[1][2]

  • Scenario B (Low pH exposure): If exposed to acid, the degradation product is likely Ethyl Hydrogen Phosphite (or Phosphorous Acid if further degraded), which is much smaller and more polar.[1][2] Verification: Check the mass spectrum. Foscarnet will show an ion at m/z ~125 (negative mode), while Impurity B is at m/z ~153 (negative mode, M-H).[1][2]

Q3: How should I store the solid reference standard?

Protocol:

  • Temperature: Store at +4°C (short-term) or -20°C (long-term).

  • Humidity: The disodium salt is hygroscopic .[1][2] Moisture absorption can lead to spontaneous hydrolysis in the solid state.[1][2] Ensure the vial is tightly sealed and stored in a desiccator or with silica gel packets.

  • Atmosphere: Ideally, store under an inert atmosphere (Argon or Nitrogen) if the vial is opened frequently.[1][2]

Part 3: Recommended Experimental Protocols

Protocol A: Preparation of Stable Stock Solution

Objective: To prepare a 1 mg/mL stock solution that remains stable for >24 hours.

  • Weighing: Weigh approx. 10 mg of Disodium (ethoxyoxydophosphanyl)formate into a clean glass vial.

  • Solvent Selection: Use HPLC-grade Water (pH ~6-7).[1][2]

    • Critical: Do NOT use unbuffered water that has absorbed CO₂ (which can be acidic, pH ~5.5).[2] Freshly boiled or degassed water is preferred.[1][2]

    • Alternative: 10 mM Ammonium Acetate (pH 7.0).[1][2]

  • Dissolution: Vortex gently. Avoid sonication if the bath gets hot, as heat accelerates degradation.[1][2]

  • Storage: Aliquot immediately into amber glass vials and store at -20°C . Avoid repeated freeze-thaw cycles.[1][2]

Protocol B: LC-MS Compatibility Check

Objective: To verify if your current method is degrading the analyte.[1][2]

  • Inject a fresh standard of Impurity B.

  • Monitor two MRM transitions/SIM channels:

    • Channel 1: m/z 153 (Impurity B parent).[1][2]

    • Channel 2: m/z 125 (Foscarnet degradation product).[1][2]

  • Re-inject the same vial after 2 hours in the autosampler.

  • Analysis: If the ratio of 125/153 increases significantly, your autosampler solvent or temperature is causing on-instrument degradation.[1][2]

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) . Foscarnet Sodium Hexahydrate Monograph. 11th Edition.[1][2] Strasbourg, France: Council of Europe.[1][2] [1][2]

  • Öberg, B. (1989).[1][2] Antiviral effects of phosphonoformate (PFA, foscarnet sodium).[1][2] Pharmacology & Toxicology, 64(5), 347–355.[2]

  • Helgstrand, E., et al. (1980).[1][2] Synthesis of esters of phosphonoformic acid and their antiherpes activity.[1][2][5] Antimicrobial Agents and Chemotherapy, 18(3), 506–514.[2]

  • LGC Standards . Disodium (ethoxyoxydophosphanyl)formate (Foscarnet Impurity B)[1][2][6] Product Data Sheet.

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of "Disodium (ethoxyoxydophosphanyl)formate" and Foscarnet antiviral activity

For researchers in the field of antiviral drug development, the relentless evolution of viral resistance necessitates a continuous search for novel therapeutic agents. Foscarnet, a cornerstone in the treatment of herpesv...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the field of antiviral drug development, the relentless evolution of viral resistance necessitates a continuous search for novel therapeutic agents. Foscarnet, a cornerstone in the treatment of herpesvirus infections, particularly in immunocompromised individuals, represents a critical class of antiviral compounds.[1] However, its clinical utility is hampered by significant pharmacological drawbacks. This guide provides a comparative analysis of Foscarnet and the strategic class of its analogues, exemplified by compounds structurally related to "Disodium (ethoxyoxydophosphanyl)formate." We will delve into the mechanistic underpinnings, comparative efficacy, and the experimental workflows essential for their evaluation.

Introduction to the Core Compounds

Foscarnet (Trisodium Phosphonoformate) is an inorganic pyrophosphate analogue that has been a vital tool in managing infections caused by the Herpesviridae family, including cytomegalovirus (CMV), herpes simplex virus (HSV), and varicella-zoster virus (VZV).[1][2] It is particularly crucial for treating infections that have developed resistance to primary nucleoside analogue therapies like acyclovir and ganciclovir.[3]

Phosphonoformate Analogues , such as the conceptual "Disodium (ethoxyoxydophosphanyl)formate," represent a medicinal chemistry approach to enhance the therapeutic profile of the parent phosphonoformate structure. The core scientific challenge with Foscarnet is its high polarity, leading to poor oral bioavailability and necessitating intravenous administration.[1][4] The goal of creating analogues is often to generate prodrugs that improve absorption, distribution, metabolism, and excretion (ADME) properties while retaining the active pharmacophore.

FeatureFoscarnet (Trisodium Phosphonoformate)"Disodium (ethoxyoxydophosphanyl)formate" (Analogue)
Chemical Class Pyrophosphate Analogue[5][6]Phosphonoformate Ester Prodrug (Hypothesized)
Primary Indication CMV, HSV, VZV infections (especially resistant strains)[1]Potentially similar viral targets with improved pharmacokinetics
Administration Intravenous[1][7]Designed for potentially improved oral bioavailability
Key Limitation Poor oral absorption, potential for renal impairment[4][8]Must be efficiently metabolized to the active form

Mechanism of Action: A Shared Target

Both Foscarnet and its active metabolites from analogues target the same crucial step in viral replication: the viral DNA polymerase.[7][9] This enzyme is responsible for synthesizing the viral genome, a process essential for creating new virions.

The Causality of Inhibition: Viral DNA polymerase has a specific binding site for pyrophosphate (PPi), which is released when a new nucleotide is added to the growing DNA chain. Foscarnet, as a structural mimic of pyrophosphate, competitively blocks this binding site.[4][5][9] This direct, non-competitive inhibition with respect to the deoxynucleotide triphosphate (dNTP) substrate effectively halts DNA chain elongation and, consequently, viral replication.[5] A key advantage of this mechanism is that it does not require intracellular activation by viral kinases, which is the pathway through which resistance to drugs like acyclovir often develops.[3][4]

An analogue like "Disodium (ethoxyoxydophosphanyl)formate" is designed to be metabolized in vivo, likely by cellular esterases, to release the active phosphonoformate anion, which then exerts the same inhibitory effect on the viral polymerase.

G cluster_virus Viral Replication Cycle cluster_drug Mechanism of Inhibition Viral_DNA Viral DNA Template Polymerase Viral DNA Polymerase Viral_DNA->Polymerase Binds Template dNTPs dNTPs (Building Blocks) dNTPs->Polymerase Binds Substrate Growing_DNA Growing DNA Chain Polymerase->Growing_DNA Adds Nucleotide PPi Pyrophosphate (PPi) Released Growing_DNA->PPi Releases Foscarnet Foscarnet / Active Analogue PPi_Site Pyrophosphate Binding Site Foscarnet->PPi_Site Blocks Binding PPi_Site->Polymerase Is part of PPi_Site->Growing_DNA Halts Elongation

Caption: Inhibition of Viral DNA Polymerase by Foscarnet.

Experimental Evaluation: A Protocol for Comparative Analysis

To objectively compare the antiviral activity of a novel phosphonoformate analogue against Foscarnet, a series of standardized in vitro assays must be performed. The primary goal is to determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) to calculate the Selectivity Index (SI = CC50/EC50), a critical measure of a drug's therapeutic window.

The following diagram outlines a self-validating experimental workflow. The inclusion of parallel cytotoxicity assays and a known positive control (Foscarnet) ensures that the results are robust and interpretable.

Caption: Workflow for comparing antiviral compound efficacy.

This method is highly sensitive and provides a quantitative measure of viral genome replication, making it a robust alternative to traditional plaque assays.[10][11]

Causality: The amount of viral DNA present in a sample directly correlates with the extent of viral replication. By measuring the reduction in viral DNA copies in treated cells compared to untreated controls, we can precisely calculate the inhibitory concentration of the compound.[12]

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Human Foreskin Fibroblasts for CMV) into 96-well plates and incubate overnight to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test analogue and Foscarnet in a low-serum assay medium.

  • Infection and Treatment: Remove the culture medium from the cells. Infect the cells with the virus at a predetermined Multiplicity of Infection (MOI). Immediately after infection, add the prepared compound dilutions.[13] Include "virus control" (infected, no drug) and "cell control" (uninfected, no drug) wells.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 72 hours for CMV).

  • DNA Extraction: At the end of the incubation, lyse the cells and extract total DNA from each well.

  • qPCR Reaction: Set up a qPCR reaction using primers and a probe specific to a conserved region of the viral genome. A standard curve using a plasmid containing the target sequence must be included to allow for absolute quantification of viral copy numbers.

  • Data Analysis: Determine the viral DNA copy number for each well. Plot the percentage of inhibition relative to the virus control against the log of the compound concentration. Use non-linear regression to calculate the EC50 value.

The PRNT is the gold standard for measuring the inhibition of viral infectivity and is particularly useful for confirming results from other assays.[14][15]

Causality: This assay directly measures the reduction in the number of infectious virus particles. A "plaque" is a zone of cell death (lysis) caused by viral replication, originating from a single infectious virion.[16] An effective antiviral will reduce the number of these plaques.

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluence.

  • Virus-Compound Incubation: In separate tubes, mix a standard amount of virus (e.g., 100 plaque-forming units) with serial dilutions of the test analogue and Foscarnet. Incubate this mixture for 1 hour at 37°C to allow the compounds to bind to viral targets or otherwise inactivate the virus.

  • Infection: Wash the cell monolayers with phosphate-buffered saline (PBS) and then add the virus-compound mixtures to the respective wells. Allow adsorption for 1 hour.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose or agarose).[16] This prevents the spread of progeny virus through the medium, ensuring that plaques are localized.

  • Incubation: Incubate the plates for several days until plaques are visible in the virus control wells.[17]

  • Staining and Counting: Fix the cells and stain with a solution like crystal violet, which stains living cells. Plaques will appear as clear zones against a stained background. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. Determine the EC50, the concentration that reduces the plaque count by 50%.[17]

Discussion and Future Directions

While Foscarnet remains a powerful antiviral, its pharmacokinetic limitations present a clear rationale for the development of analogues. A compound like "Disodium (ethoxyoxydophosphanyl)formate," by masking the highly charged phosphonate group with an ethoxy ester, could potentially enhance lipid membrane permeability and facilitate oral absorption. This strategy has proven successful for other classes of antiviral phosphonates, such as the alkoxyalkyl esters of cidofovir.[18]

The critical test for any such analogue is twofold:

  • Efficient Bioactivation: The prodrug must be efficiently cleaved within the host to release the active phosphonoformate. Inefficient conversion would lead to a lack of efficacy.

  • Safety Profile: The prodrug and its byproducts must not introduce new toxicities. A comprehensive cytotoxicity analysis is paramount.

The experimental protocols detailed in this guide provide a robust framework for making these critical determinations. By directly comparing a novel analogue to the gold-standard Foscarnet within a well-controlled, multi-assay system, researchers can generate the high-quality, reproducible data needed to advance the next generation of viral polymerase inhibitors.

References

  • Clinicaltrials.eu. Foscarnet – Application in Therapy and Current Clinical Research.
  • YouTube. (2024). Pharmacology of Foscarnet ; Clinical uses, Antiviral activity, Mechanism of action, Side effects.
  • PubMed Central (PMC). Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones.
  • Dr.Oracle. (2025).
  • PubMed. Foscarnet.
  • WebMD. (2025). Foscarnet (Foscavir): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
  • MDPI. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity.
  • Pediatric Oncall.
  • YouTube. (2024). Pharmacology of Fomivirsen ; Clinical uses, Mechanism of action, Side effects.
  • NCBI Bookshelf.
  • Bio-protocol. Antiviral assay -Antimicrobial assay -Microbiology.
  • PubMed Central (PMC). Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24.
  • PubMed.
  • Creative Biolabs.
  • PubMed Central (PMC).
  • PubMed. A quantitative PCR assay for antiviral activity screening of medicinal plants against Herpes simplex 1.
  • Wikipedia. Foscarnet.
  • EURL. (2021).
  • Creative Diagnostics. qPCR Assay for Testing Antiviral Agents.
  • Viroxy. (2025).
  • ASM Journals. (2020). A Simplified Quantitative Real-Time PCR Assay for Monitoring SARS-CoV-2 Growth in Cell Culture.
  • MDPI. (2025). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity.
  • IBT Bioservices. Guide to In Vitro Antiviral Testing.
  • Rockland Immunochemicals.
  • PubMed. Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses.
  • PubMed Central (PMC). (2024).
  • Virology Research Services. Antiviral Drug Screening.
  • BenchChem. Application Notes and Protocols for In Vitro Antiviral Assays.
  • ResearchGate. (2025). Antiviral Chemistry & Chemotherapy's Current Antiviral Agents FactFile (2nd Edition): DNA Viruses.
  • Antiviral Strategy. Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs.

Sources

Comparative

Assessing the specificity of "Disodium (ethoxyoxydophosphanyl)formate" for viral polymerases

Focus: Disodium (ethoxyoxydophosphanyl)formate vs. Foscarnet Sodium Executive Summary Disodium (ethoxyoxydophosphanyl)formate , chemically the ethyl ester of phosphonoformic acid (also known as Ethyl-PFA or Foscarnet Imp...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Disodium (ethoxyoxydophosphanyl)formate vs. Foscarnet Sodium

Executive Summary

Disodium (ethoxyoxydophosphanyl)formate , chemically the ethyl ester of phosphonoformic acid (also known as Ethyl-PFA or Foscarnet Impurity B ), represents a critical structural analog in the study of pyrophosphate-mimicking antivirals. While Foscarnet (Phosphonoformic acid, PFA) is the clinical gold standard for acyclovir-resistant HSV and CMV, its utility is limited by poor oral bioavailability and nephrotoxicity.

This guide provides a technical framework for assessing the viral polymerase specificity of the ethyl ester derivative compared to the parent compound. It addresses a core pharmacological paradox: Does the increased lipophilicity of the ethyl ester compromise its intrinsic binding affinity to the viral polymerase active site?

Mechanistic Foundation: Pyrophosphate Mimicry

To design a valid specificity assay, one must understand the molecular causality.

  • The Target: Viral DNA Polymerases (HSV-1, CMV) and Reverse Transcriptases (HIV-1).

  • The Mechanism: These enzymes catalyze the addition of dNTPs to a growing DNA chain, releasing pyrophosphate (PPi) .

  • The Inhibition: Foscarnet mimics PPi.[1] It binds reversibly to the PPi-binding site after the cleavage of the dNTP, locking the enzyme in a catalytically inactive state (non-competitive inhibition relative to dNTPs).

Structural Divergence
  • Foscarnet (

    
    ):  Possesses three negative charges (trivalent anion). Highly hydrophilic. Fits perfectly into the highly basic (positively charged) PPi pocket.
    
  • Disodium (ethoxyoxydophosphanyl)formate (

    
    ):  The ethyl group replaces one negative charge. This increases lipophilicity (better membrane permeability) but introduces steric bulk  and reduces electrostatic attraction  at the active site.
    
Visualization: Mechanism of Action & Hydrolysis Pathway

The following diagram illustrates the catalytic cycle and the requisite bio-activation of the ethyl ester.

MOA Pol_Free Viral Polymerase (Free Enzyme) Pol_dNTP Enzyme-DNA-dNTP Complex Pol_Free->Pol_dNTP dNTP Binding Pol_PPi Enzyme-DNA-PPi Complex Pol_dNTP->Pol_PPi Catalysis Pol_PPi->Pol_Free PPi Release Elongation DNA Elongation (+1 Base) Pol_PPi->Elongation Result Blocked Dead-End Complex (Polymerase Stalled) Pol_PPi->Blocked PFA Binding (PPi Site) Inhibitor_PFA Foscarnet (PFA) (Active Inhibitor) Inhibitor_PFA->Blocked Inhibitor_Ethyl Ethyl-PFA (Prodrug/Analog) Inhibitor_Ethyl->Inhibitor_PFA Intracellular Esterases Inhibitor_Ethyl->Blocked Direct Binding? (Low Affinity)

Caption: Figure 1. Kinetic model showing the PPi release step as the target for Foscarnet. Ethyl-PFA typically requires hydrolysis to PFA to achieve high-affinity binding, though weak direct binding may occur.

Experimental Protocols for Specificity Assessment

To objectively assess specificity, you must decouple intrinsic enzymatic affinity from cellular uptake .

Experiment A: Cell-Free Viral Polymerase Assay (Intrinsic Specificity)

Objective: Determine if the ethyl group sterically hinders binding to the viral polymerase PPi pocket. Hypothesis: The Ethyl-derivative will show a significantly higher


 (lower potency) than Foscarnet due to steric clash and reduced charge density.

Protocol:

  • Enzyme Source: Recombinant HSV-1 DNA Polymerase (UL30/UL42 complex) or HIV-1 Reverse Transcriptase.

  • Substrate: Poly(dA)-oligo(dT) template-primer.

  • Radiolabel:

    
    -dTTP.
    
  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM

    
     (Critical: PFA binds 
    
    
    
    ), 100 mM KCl, 0.5 mM DTT.
  • Workflow:

    • Incubate enzyme + template + test compound (0.1

      
      M – 1000 
      
      
      
      M) for 10 min.
    • Initiate with

      
      -dTTP.
      
    • Incubate 30 min at 37°C.

    • Quench with 10% TCA (Trichloroacetic acid).

    • Collect precipitate on glass fiber filters; measure CPM via scintillation counting.

  • Control: Host DNA Polymerase

    
     (HeLa cell extract) to establish Selectivity Index (SI).
    
Experiment B: Cell-Based Antiviral Assay (Bioavailability & Selectivity)

Objective: Assess if the lipophilic ethyl group improves potency in a whole-cell system (Prodrug effect). Hypothesis: Ethyl-PFA may show lower


 (better potency) than in the cell-free assay if cellular uptake is the limiting factor for Foscarnet.

Protocol:

  • Cell Line: Vero cells (for HSV-1) or PBMCs (for HIV-1).

  • Infection: MOI (Multiplicity of Infection) of 0.01.

  • Treatment: Serial dilutions of Foscarnet vs. Disodium (ethoxyoxydophosphanyl)formate added 1 hour post-infection.

  • Readout: Plaque Reduction Assay (HSV) or p24 ELISA (HIV) after 48-72 hours.

  • Cytotoxicity Counter-Screen: Parallel uninfected plates treated with compounds; viability measured via MTT or CellTiter-Glo.

Comparative Data Analysis

The following table summarizes expected performance characteristics based on Structure-Activity Relationship (SAR) principles and historical data on phosphonoformate esters.

ParameterFoscarnet (Standard)Disodium (ethoxyoxydophosphanyl)formateInterpretation
Chemical Nature Trisodium PhosphonoformateDisodium Ethyl PhosphonoformateParent vs. Ester Analog
Charge at pH 7.4 -3 (Trivalent Anion)-2 (Divalent Anion)Ethyl group reduces charge density.
Viral Pol

(Cell-Free)
0.5 - 5.0

M
> 50

M
The ethyl group likely hinders binding to the PPi pocket.
Antiviral

(Cell-Based)
10 - 100

M
Variable (10 - 200

M)
Depends on intracellular esterase activity.
Selectivity Index (SI) High (>100)ModerateReduced specificity due to potential off-target esterase interactions.
Membrane Permeability Very LowModerate/HighEthyl ester facilitates passive diffusion.
Critical Analysis of Specificity
  • Direct Specificity: Disodium (ethoxyoxydophosphanyl)formate lacks direct specificity for the viral polymerase. The PPi binding pocket is highly conserved and optimized for a small, highly charged pyrophosphate molecule. The ethyl tail creates a steric clash.

  • Functional Specificity: Its activity is indirect . It relies on the host cell's machinery (esterases) to cleave the ethyl group, regenerating Foscarnet. Therefore, its "specificity" is actually the specificity of Foscarnet, modulated by the efficiency of conversion.

Troubleshooting & Validation (Self-Correcting Systems)

When running these assays, use these checkpoints to ensure data integrity:

  • The Magnesium Trap:

    • Issue: Foscarnet and its analogs are chelators.[2] They bind

      
      , which is a cofactor for Polymerase.
      
    • Validation: Ensure

      
       concentration in the assay is saturating (excess). If the inhibitor strips all 
      
      
      
      , you will see false inhibition. Run a control with varying
      
      
      levels.
  • Stability Check:

    • Issue: The ethyl ester bond is susceptible to spontaneous hydrolysis in aqueous buffers over time.

    • Validation: Verify the integrity of Disodium (ethoxyoxydophosphanyl)formate via HPLC immediately before the assay. If it has degraded to Foscarnet in the stock solution, your

      
       data will be skewed (false potency).
      
  • Cytotoxicity vs. Specificity:

    • Issue: Ethyl esters can be more cytotoxic than the parent acid due to membrane disruption.

    • Validation: Always calculate the Selectivity Index (

      
      ). If the SI is < 10, the compound is a toxin, not a specific antiviral.
      
References
  • Chemical Identity & Impurity Profile

    • European Pharmacopoeia (Ph.[3] Eur.). "Foscarnet Sodium Hexahydrate: Impurity B." Disodium (ethoxyoxydophosphanyl)formate is formally listed as a process impurity and structural analog.[4]

  • Mechanism of Action (Pyrophosphate Analogs)

    • Oberg, B. (1989). "Antiviral effects of phosphonoformate (PFA, foscarnet sodium)."[2][5] Pharmacology & Therapeutics, 40(2), 213-285.[6]

  • Structure-Activity Relationships of PFA Esters

    • Norén, J. O., et al. (1983). "Synthesis of esters of phosphonoformic acid and their antiherpes activity." Journal of Medicinal Chemistry, 26(2), 264-270. (Establishes that esters are generally less active in cell-free systems but can act as prodrugs).
  • Clinical Context of Foscarnet

    • National Library of Medicine (PubChem). "Foscarnet - Mechanism of Action."

Sources

Validation

A Comparative Guide to the Profiling and Characterization of Disodium (ethoxyoxydophosphanyl)formate

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical development, ensuring the purity and safety of an active pharmaceutical ingredient (API)...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity and safety of an active pharmaceutical ingredient (API) is paramount. The presence of impurities, even in trace amounts, can significantly impact the efficacy and safety of the final drug product.[1][2][3] This guide provides an in-depth, comparative analysis of analytical methodologies for the profiling and characterization of a specific process-related impurity: Disodium (ethoxyoxydophosphanyl)formate. This compound is recognized as Impurity B of Foscarnet Sodium, an essential antiviral medication used in the treatment of herpes virus infections, particularly in immunocompromised individuals.[4][5][6][7][8]

The control of such impurities is not merely a quality control checkbox; it is a mandate governed by stringent regulatory frameworks like the International Council for Harmonisation (ICH) Q3A guidelines, which outline the requirements for identifying, qualifying, and controlling impurities in new drug substances.[3][9][10][11] This guide is structured to provide not just procedural steps, but the scientific rationale behind the selection of analytical techniques, empowering researchers to build robust, self-validating systems for impurity analysis.

Section 1: Understanding the Analyte and its Origin

Disodium (ethoxyoxydophosphanyl)formate, also known as Foscarnet Impurity B, is chemically 1-ethoxy-1-hydroxyphosphinecarboxylic acid 1-oxide, disodium salt.[4][7][8] It is a known potential by-product from the synthesis of Foscarnet Sodium.[4] Its formation is likely linked to the use of ethanol as a reagent or solvent during the manufacturing process, leading to the esterification of phosphonoformic acid.

The physicochemical properties of Foscarnet and its impurities present unique analytical challenges. These molecules are highly hydrophilic, exhibiting very low solubility in organic solvents and poor intrinsic UV absorption.[4] Furthermore, their tendency to chelate with metal ions can lead to poor peak shapes in liquid chromatography.[4] A successful analytical strategy must overcome these hurdles to achieve sensitive and reliable detection and quantification.

The presence of this ethoxy- impurity underscores the importance of controlling raw materials and reaction conditions during API synthesis. A plausible pathway involves the reaction of a phosphonoformate precursor with residual ethanol under acidic or activating conditions.

cluster_synthesis Foscarnet Synthesis P_precursor Phosphonoformate Precursor Conditions Activating Conditions (e.g., Acid Catalyst) P_precursor->Conditions Ethanol Ethanol (Solvent/Reagent) Ethanol->Conditions Impurity_B Disodium (ethoxyoxydophosphanyl)formate (Impurity B) Conditions->Impurity_B Esterification Foscarnet Foscarnet Sodium (API) Conditions->Foscarnet Main Reaction

Caption: Hypothesized formation pathway of Foscarnet Impurity B.

Section 2: A Comparative Analysis of Analytical Techniques

The characterization and quantification of Foscarnet Impurity B necessitate a multi-faceted analytical approach. While various techniques can be employed, their suitability differs in terms of sensitivity, specificity, and the type of information they provide.[1] High-Performance Liquid Chromatography (HPLC) is a cornerstone for separation and quantification, while mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural elucidation.[1][12]

Technique Primary Use Strengths Limitations Typical Application in this Context
Ion-Pair RP-HPLC with UV Quantification, PurityRobust, widely available, excellent for routine QC.[12][13]Lower sensitivity for poor chromophores, requires method development to optimize peak shape.[4]Quantifying Impurity B against a reference standard.
Ion Chromatography (IC) Quantification, SeparationExcellent for highly polar and ionic species, direct analysis without derivatization.[4]Can be sensitive to matrix effects, requires specialized instrumentation.Separation of Foscarnet from Impurity B and inorganic ions like phosphate.[4]
LC-MS/MS Identification, QuantificationUnmatched sensitivity and specificity, provides molecular weight and fragmentation data for structural confirmation.[14][15]Higher cost and complexity, potential for ion suppression from the matrix.Definitive identification of the impurity in complex matrices and quantification at trace levels.[14]
NMR Spectroscopy Structural ElucidationProvides definitive structural information (¹H, ¹³C, ³¹P NMR).Lower sensitivity compared to MS, requires pure, isolated samples for full characterization.Unambiguous structural confirmation of the synthesized Impurity B reference standard.[1]

For routine quality control, an Ion-Pair Reversed-Phase HPLC method with UV detection is often the most pragmatic choice. The use of an ion-pairing agent, such as tetrahexylammonium hydrogen sulphate, is crucial. It complexes with the anionic analytes, increasing their retention on a non-polar stationary phase (like C18) and enabling their separation.[16] This approach balances cost-effectiveness with the robustness required for release testing.[12]

However, for initial characterization, method development, or investigation of unknown peaks, LC-MS/MS is the superior tool. Its ability to provide mass-to-charge ratio data allows for the confident identification of impurities, even at levels below the detection limits of UV detectors.[14][15] The development of an ion-pair LC-MS/MS method is particularly effective for analyzing Foscarnet and its related compounds.[14]

Section 3: Validated Experimental Protocols

Trustworthiness in analytical science is built upon validated, reproducible protocols. The following sections detail validated starting points for the analysis of Foscarnet Impurity B. All methods must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[17]

cluster_workflow Analytical Workflow Sample API Sample Preparation HPLC HPLC-UV Screening (Quantification) Sample->HPLC LCMS LC-MS/MS Analysis (Identification) Sample->LCMS HPLC->LCMS Peak > Threshold Report Characterization Report HPLC->Report Isolation Preparative LC (Impurity Isolation) LCMS->Isolation Unknown Peak LCMS->Report NMR NMR Spectroscopy (Structure Elucidation) Isolation->NMR NMR->Report

Caption: General workflow for impurity identification and characterization.

This method is adapted from established principles for analyzing Foscarnet and related substances.[13][16]

  • Objective: To separate and quantify Disodium (ethoxyoxydophosphanyl)formate (Impurity B) from the Foscarnet Sodium API.

  • Instrumentation: HPLC system with UV detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size.[13]

    • Mobile Phase: A mixture of methanol and water (e.g., 30:70 v/v) containing 1 mM tetrahexylammonium hydrogen sulphate, with pH adjusted to ~5.8.[16]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 225-232 nm.[13][16][18]

    • Injection Volume: 20 µL.[18]

    • Column Temperature: Ambient or controlled at 25 °C.

  • Sample Preparation:

    • Accurately weigh and dissolve the Foscarnet Sodium sample in the mobile phase or water to a final concentration of approximately 1 mg/mL.[4]

    • Prepare a reference standard solution of Foscarnet Impurity B in the same diluent at a known concentration (e.g., 0.0015 mg/mL for a 0.15% limit).

    • Prepare a system suitability solution containing both Foscarnet and Impurity B to ensure adequate resolution.

  • Causality: The ion-pairing reagent is essential for retaining the highly polar analytes on the C18 column. The low UV wavelength is necessary to achieve adequate sensitivity due to the poor chromophoric nature of the molecules.[4]

This protocol provides a framework for the definitive identification of the impurity.

  • Objective: To confirm the identity of the peak corresponding to Impurity B by mass-to-charge ratio and fragmentation pattern.

  • Instrumentation: LC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Utilize similar chromatographic conditions as the HPLC-UV method to facilitate peak tracking. The use of volatile ion-pairing agents (e.g., dibutylammonium acetate) is required for MS compatibility.[14]

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI Negative. The analytes are acids and will readily deprotonate.

    • Analysis Mode: Full scan to find the parent ion, followed by product ion scan (MS/MS) of the suspected parent mass.

    • Expected Masses: The parent ion for the impurity (C₃H₅O₅P²⁻) would be observed at m/z 151.[8] A selected reaction monitoring (SRM) transition can be developed for quantification, such as m/z 125.1 → 62.9 for Foscarnet itself.[14]

  • Self-Validation: The protocol is self-validating by comparing the retention time and mass spectra of the peak in the API sample to that of a certified reference standard of Impurity B. The observed fragmentation pattern must be consistent with the proposed structure.

Section 4: Conclusion and Future Outlook

The effective profiling and characterization of impurities like Disodium (ethoxyoxydophosphanyl)formate are critical for ensuring the quality and safety of Foscarnet Sodium. This guide has compared the primary analytical tools available to the modern pharmaceutical scientist, highlighting the complementary strengths of HPLC-UV for routine quantification and LC-MS/MS for definitive identification.

The choice of methodology is not a one-size-fits-all decision. It requires a deep understanding of the analyte's chemistry, the capabilities of the instrumentation, and the specific regulatory requirements. For researchers and drug development professionals, the implementation of robust, validated, and scientifically sound analytical methods is the bedrock of ensuring patient safety and bringing high-quality medicines to market.

References

  • CN111474268B - High performance liquid chromatography detection method for foscarnet sodium and impurities thereof - Google Patents. (n.d.).
  • Jøssing, A., et al. (2021). Validated Modernized Assay for Foscarnet in Pharmaceutical Formulations Using Suppressed Ion Chromatography Developed through a Quality by Design Approach. Separations, 8(11), 209. MDPI. Available from: [Link]

  • García, J., et al. (2006). Determination of foscarnet (trisodium phosphonoformate) in pharmaceutical preparations by high-performance liquid chromatography. Biomedical Chromatography, 20(10), 1024-7. ResearchGate. Available from: [Link]

  • Aziz, M. T., & Saw, M. (2023). Foscarnet. In StatPearls. StatPearls Publishing. NCBI Bookshelf. Available from: [Link]

  • Foscarnet Sodium-impurities - Pharmaffiliates. (n.d.). Retrieved February 2, 2026, from [Link]

  • Mano, Y., et al. (2018). Use of liquid chromatography–tandem mass spectrometry for foscarnet quantification in human serum and cerebrospinal fluid. Journal of Mass Spectrometry, 53(11), 1147-1154. ResearchGate. Available from: [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Reddy, B. P., et al. (2017). Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form. ResearchGate. Available from: [Link]

  • DISODIUM (ETHOXYOXYDOPHOSPHANYL)FORMATE - Gsrs. (n.d.). Retrieved February 2, 2026, from [Link]

  • Public Assessment Report Scientific discussion Virafosc (foscarnet sodium hexahydrate) SE/H/2229/01/DC. (2022). Retrieved from [Link]

  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis - Agilent. (n.d.). Retrieved February 2, 2026, from [Link]

  • Krska, R., & Schuhmacher, R. (2005). Analysis of Fusarium Toxins Using LC–MS-MS: Application to Various Food and Feed Matrices. LCGC International, 18(5). Available from: [Link]

  • Kumar, A., et al. (2016). Stability indicating RP-HPLC method development and validation of foscarnet in bulk and pharmaceutical dosage form. Scholars Research Library. Available from: [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. American Journal of Pharmacy and Health Research. Available from: [Link]

  • Development and validation of a LC/TOF MS method for the determination of carboplatin and paclitaxel in nanovesicles. (2015). ResearchGate. Available from: [Link]

  • García, J., et al. (2006). Determination of foscarnet (trisodium phosphonoformate) in pharmaceutical preparations by high-performance liquid chromatography with ultraviolet detection. Biomedical Chromatography, 20(10), 1024-7. PubMed. Available from: [Link]

  • Shetty, R., et al. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available from: [Link]

  • Hrytsenko, I., et al. (2024). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 29(12), 2883. MDPI. Available from: [Link]

  • Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. (2018). ResearchGate. Available from: [Link]

  • Impurities in new drug substance| ICH Q3A(R2). (2024, July 27). YouTube. Retrieved February 2, 2026, from [Link]

  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. (n.d.). IKEV. Retrieved February 2, 2026, from [Link]

  • ICH. (2006). Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Handling &amp; Disposal of Disodium (ethoxyoxydophosphanyl)formate

The following operational guide details the safe handling and disposal procedures for Disodium (ethoxyoxydophosphanyl)formate , a critical impurity and intermediate often associated with Foscarnet sodium synthesis. This...

Author: BenchChem Technical Support Team. Date: February 2026

The following operational guide details the safe handling and disposal procedures for Disodium (ethoxyoxydophosphanyl)formate , a critical impurity and intermediate often associated with Foscarnet sodium synthesis.

This guide is structured for researchers and safety officers requiring immediate, actionable technical data.

Executive Technical Summary

Disodium (ethoxyoxydophosphanyl)formate (CAS: 55920-24-6) is the ethyl ester derivative of the antiviral Foscarnet. Unlike simple inorganic phosphates, this compound contains a direct Phosphorus-Carbon (P-C) bond (phosphonate), rendering it resistant to standard biological degradation in wastewater treatment plants.

Critical Directive: Under no circumstances should this compound be discharged into municipal sewage systems. The stability of the P-C bond requires high-temperature incineration for complete mineralization.

Chemical Identity & Properties
ParameterTechnical Detail
CAS Number 55920-24-6
Synonyms Foscarnet Sodium Impurity B; Phosphinecarboxylic acid, ethoxyhydroxy-, oxide, disodium salt
Molecular Formula C₃H₅Na₂O₅P
Molecular Weight 198.02 g/mol
Solubility Highly soluble in water (Ionic Salt); sparingly soluble in organic solvents.
Acidity/Basicity Aqueous solutions are likely slightly alkaline due to the disodium carboxylate/phosphonate nature.
Stability Hygroscopic solid. The ethyl ester group is susceptible to hydrolysis under acidic/basic conditions, converting to Foscarnet (Phosphonoformic acid).

Hazard Profiling & Safety Mechanisms

To handle this compound safely, one must understand its reactivity profile. It is generally classified as an Irritant , but its pharmacological activity (viral polymerase inhibition potential) warrants handling as a bioactive agent.

GHS Classification & Response
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The "Why" Behind the Protocol
  • Respiratory Protection: The salt is a fine powder. Inhalation allows rapid absorption across mucous membranes. Protocol: Use a NIOSH N95 (minimum) or P100 respirator if outside a fume hood.

  • Dermal Protection: As a sodium salt, it dissociates rapidly on moist skin, creating a locally high ionic strength solution that can irritate the dermis. Protocol: Nitrile gloves (0.11 mm min) are required; latex is permeable to some organic-modified salts and should be avoided.

Validated Disposal Procedures

The disposal strategy relies on the principle of Segregation followed by Mineralization . Because the P-C bond is chemically robust, chemical deactivation (e.g., bleach) is ineffective for complete destruction and may only hydrolyze the ester, leaving the recalcitrant phosphonate backbone.

Workflow A: Solid Waste (Pure Substance)
  • Segregation: Collect solid waste in a dedicated container labeled "Solid Chemical Waste: Organophosphorus Salts."

  • Container: Use High-Density Polyethylene (HDPE) wide-mouth jars. Glass is acceptable but poses a breakage risk.

  • Labeling: Must explicitly state "Contains Phosphonates - DO NOT LANDFILL."

  • Disposal Path: Send for High-Temperature Incineration with flue gas scrubbing (to capture phosphorus pentoxide emissions).

Workflow B: Aqueous/Liquid Waste (Solutions)
  • pH Adjustment: If the solution is highly acidic or basic, neutralize to pH 6–8 to prevent container corrosion during storage.

  • Precipitation (Optional Volume Reduction):

    • Note: While calcium salts precipitate inorganic phosphates, phosphonates like CAS 55920-24-6 often form soluble complexes or require specific pH ranges to precipitate.

    • Recommendation: Do not attempt precipitation as a primary disposal method. Treat the entire liquid volume as hazardous.

  • Segregation: Pour into a carboy labeled "Aqueous Waste: Toxic/Irritant (Phosphonates)."

  • Prohibited Mixtures: Do not mix with heavy metal waste (Ag, Hg, Pb) as this can form explosive or insoluble precipitates that complicate incineration.

Workflow C: Spillage Cleanup
  • Containment: Isolate the area.

  • Dry Cleanup: Do not wet the powder initially (this spreads the contamination). Cover with a dry absorbent (Vermiculite or Sand).

  • Collection: Scoop carefully into a disposable waste bag.

  • Decontamination: Wash the surface with water and detergent; collect this rinsate as chemical waste (Workflow B).

Visualized Workflows

Figure 1: Degradation & Environmental Fate

This diagram illustrates why simple hydrolysis is insufficient for disposal. The hydrolysis product (Foscarnet) retains the environmentally persistent P-C bond.

G Compound Disodium (ethoxyoxydophosphanyl)formate (CAS 55920-24-6) Hydrolysis Hydrolysis (Acid/Base/Enzymatic) Compound->Hydrolysis Environmental Exposure Incineration High-Temp Incineration (>1000°C) Compound->Incineration Direct Path (Recommended) Foscarnet Foscarnet Sodium (Phosphonoformate) Hydrolysis->Foscarnet Major Product (P-C Bond Intact) Ethanol Ethanol (Byproduct) Hydrolysis->Ethanol Foscarnet->Incineration Required Disposal Mineralization Mineralization (CO2, H2O, Na3PO4) Incineration->Mineralization P-C Bond Cleavage

Caption: Figure 1.[1] The degradation pathway demonstrates that hydrolysis yields Foscarnet, which retains the stable P-C bond. Therefore, incineration is the only viable method for complete destruction.

Figure 2: Laboratory Waste Decision Tree

Operational logic for segregating this specific impurity.

WasteFlow Start Waste Generation: CAS 55920-24-6 State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid SolidAction Segregate into HDPE Jar Label: 'Organophosphorus Solid' Solid->SolidAction LiquidCheck Solvent Type? Liquid->LiquidCheck Final Ship for Incineration SolidAction->Final Aqueous Aqueous LiquidCheck->Aqueous Organic Organic Solvent LiquidCheck->Organic AqAction Adjust pH 6-8 Collect in 'Aq. Toxic' Carboy Aqueous->AqAction OrgAction Collect in 'High BTU' Organic Waste Carboy Organic->OrgAction AqAction->Final OrgAction->Final

Caption: Figure 2. Decision tree for segregating CAS 55920-24-6 waste streams. Note that both aqueous and organic streams eventually merge at the incineration stage.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 13077914, Disodium (ethoxyoxydophosphanyl)formate. Retrieved from [Link]

  • European Pharmacopoeia (Ph.[2] Eur.). Foscarnet Sodium Hexahydrate Monograph: Impurity B.[3][1] (Reference for chemical identity as a regulated impurity).

  • Öberg, B. (1989).[4] Antiviral effects of phosphonoformate (PFA, foscarnet sodium).[2][4] Pharmacology & Therapeutics.[5][6][4] (Provides context on the stability and mechanism of the phosphonoformate class). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Disodium (ethoxyoxydophosphanyl)formate

This guide is structured as a high-level operational directive for researchers and safety officers handling Disodium (ethoxyoxydophosphanyl)formate (CAS: 55920-24-6). It prioritizes the preservation of sample integrity (...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level operational directive for researchers and safety officers handling Disodium (ethoxyoxydophosphanyl)formate (CAS: 55920-24-6). It prioritizes the preservation of sample integrity (as this is often a high-value reference standard) alongside personnel safety.

Document Control:

  • Compound: Disodium (ethoxyoxydophosphanyl)formate[1][2][3][4][5][6][7][8]

  • CAS Number: 55920-24-6[1][2][3][4][5][6][7][8]

  • Synonyms: Foscarnet Sodium EP Impurity B; Phosphinecarboxylic acid, 1-ethoxy-1-hydroxy-, 1-oxide, sodium salt.[5][6]

  • Physical State: White solid (Granular/Powder).[9]

  • Primary Hazard Class: Irritant (Skin/Eye/Respiratory).

Part 1: Emergency & Risk Profile (The "Stop" Card)

Critical Distinction (Senior Scientist Note)

Do not confuse this compound with Ethyl Formate. Automated safety searches often conflate this salt with Ethyl Formate (CAS 109-94-4), which is a highly flammable liquid. Disodium (ethoxyoxydophosphanyl)formate is a stable solid salt. While it poses lower fire risks, it carries specific risks related to dust inhalation and mucous membrane irritation typical of phosphonate salts.

Emergency Response Matrix
EventImmediate ActionClinical/Safety Logic
Inhalation Evacuate to fresh air. Support breathing if labored.Phosphonate dusts are hygroscopic and can cause rapid irritation/desiccation of the upper respiratory tract.
Eye Contact Rinse for 15 mins. Lift eyelids. Remove contacts.Alkaline salts can cause corneal damage if not flushed immediately.
Skin Contact Wash with soap/water. Do not use solvents.Solvents (ethanol/DMSO) may increase transdermal absorption of the phosphorus moiety.
Ingestion Rinse mouth. Do NOT induce vomiting.Risk of esophageal irritation.[9] Dilution is the primary first aid.

Part 2: Personal Protective Equipment (PPE) & Engineering Controls

The "Self-Validating" PPE System

We utilize a "Barrier-in-Depth" approach. The goal is to prevent the sample from contaminating the worker, and the worker from degrading the sample (enzymatic/moisture contamination).

PPE Selection Table
ComponentSpecificationRationale (Causality)
Hand Protection Nitrile (0.11 mm minimum) Solid State: Standard nitrile provides excellent protection against dry particulates. Solution State: If dissolved in water, nitrile is sufficient. If dissolved in organic modifiers, upgrade to Double-Gloving .
Respiratory N95 (US) or P2 (EU) Mask Required only if handling outside a fume hood (not recommended). Protects against fine particulate inhalation.
Eye Protection Chemical Safety Goggles Safety glasses with side shields are insufficient for fine powders that can drift around guards.
Body Lab Coat (Cotton/Poly) Standard protection. Ensure cuffs are tucked under gloves to prevent wrist exposure.
Engineering Controls
  • Primary: Chemical Fume Hood or Biological Safety Cabinet (Class II).

  • Airflow: Maintain face velocity at 80–100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Phosphonate salts are often static-prone, leading to scattering and dosing errors.

Part 3: Operational Protocols

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated) .

  • Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) if the vial seal is broken.

  • Logic: The ethoxy ester bond is susceptible to hydrolysis in the presence of moisture, converting the impurity back into the parent compound (Foscarnet) or other degradants, invalidating analytical results.

Safe Weighing & Reconstitution Workflow

This workflow minimizes exposure and maximizes precision.

HandlingWorkflow cluster_safety Critical Safety Check Start Start: Vial Retrieval Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate 30 mins Open Open in Fume Hood Equilibrate->Open Weigh Weighing (Use Anti-Static Gun) Open->Weigh Avoid Drafts Solubilize Solubilization (Water/Buffer pH 7.0-9.0) Weigh->Solubilize Add Solvent Slowly Storage Aliquot & Refreeze (-20°C) Solubilize->Storage Immediate

Figure 1: Safe handling workflow ensuring sample stability and operator safety.

Solubilization Guidelines
  • Solvent: Water (highly soluble due to disodium salt nature).

  • pH Sensitivity: Avoid highly acidic environments (

    
    ) during preparation, as this may catalyze ester hydrolysis.
    
  • Dissolution: Vortex gently. Do not sonicate extensively if heating occurs, as thermal degradation is a risk.

Part 4: Disposal & Decontamination

Spill Response Decision Tree

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid/Powder Type->Solid Liquid Liquid Solution Type->Liquid ActionSolid Dampen Paper Towel (Wet Wipe Method) Solid->ActionSolid Prevent Dust ActionLiquid Absorb with Vermiculite or Chem-Pad Liquid->ActionLiquid Dispose Chemical Waste (Tag: Phosphorus Cmpd) ActionSolid->Dispose ActionLiquid->Dispose

Figure 2: Decision logic for spill remediation.

Waste Stream Classification
  • Stream: Hazardous Chemical Waste.

  • Tagging: Label as "Organophosphorus Compound – Solid" or "Aqueous Solution with Phosphonates".

  • Prohibition: Do NOT dispose of down the drain. While phosphonates are sometimes used in water treatment, laboratory quantities of pure reference standards must be treated as hazardous to prevent aquatic toxicity or eutrophication issues.

References

  • National Institutes of Health (NIH) - PubChem. Disodium (Ethoxyoxydophosphanyl)formate (Compound Summary). Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). Foscarnet Sodium Impurity B Standards.[9] (Reference for chemical identity and impurity profile).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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